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  • Product: Morpholine-2,3-dione
  • CAS: 86310-85-2

Core Science & Biosynthesis

Foundational

Unlocking the Catalytic Trap: Mechanism of Action and Validation Protocols for Morpholine-2,3-Dione Based Enzyme Inhibitors

Executive Summary In the landscape of targeted enzyme inhibition, the morpholine ring has long been recognized as a privileged scaffold. Its unique physicochemical properties—specifically its weak basic nitrogen and oppo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted enzyme inhibition, the morpholine ring has long been recognized as a privileged scaffold. Its unique physicochemical properties—specifically its weak basic nitrogen and opposing oxygen atom—confer favorable pKa values and conformational flexibility, which are critical for overcoming blood-brain barrier (BBB) permeability and aqueous solubility challenges[Pavan et al., 2022][1].

However, the true breakthrough in utilizing this heterocycle for targeted covalent inhibition lies in its oxidation to the morpholine-2,3-dione derivative. By introducing adjacent carbonyl groups, we transform a passive structural spacer into a highly reactive electrophilic warhead. This whitepaper dissects the mechanism of action (MoA) of morpholine-2,3-diones, detailing how they function as reversible covalent traps for catalytic nucleophiles, and provides field-proven, self-validating protocols for their synthesis and kinetic evaluation.

Chemical Rationale and Structural Biology

To understand the efficacy of morpholine-2,3-diones, we must examine the thermodynamics of their formation and their structural behavior within an enzyme's active site.

Thermodynamic Control in Synthesis

The synthesis of morpholine-2,3-diones typically involves the reaction of β -amino alcohols with dialkyl oxalates. Unlike standard amide couplings, this reaction is not kinetically controlled. As demonstrated by computational and experimental studies, the reaction exists in an equilibrium where linear oxalamide intermediates slowly cyclize into the cyclic morpholine-2,3-dione under strict thermodynamic control[Testa et al., 2012][2]. This thermodynamic stability is precisely what makes the dione ring robust enough to survive systemic circulation while remaining reactive enough to engage enzyme active sites.

The Bipartite Binding Mechanism

Morpholine-2,3-diones operate via a bipartite mechanism, combining non-covalent anchoring with reversible covalent trapping. The adjacent carbonyls (C2 and C3) create a highly electrophilic center at C3. When the inhibitor enters the active site of a serine or cysteine protease, the catalytic nucleophile (Ser-OH or Cys-SH) attacks the C3 carbonyl, forming a stable hemiketal or hemithioacetal adduct . This mechanism is analogous to the well-documented behavior of indoline-2,3-diones (isatins) against enzymes like Aminopeptidase N (APN)[Jin et al., 2013][3].

MoA M Morpholine-2,3-dione Scaffold C3 C3-Carbonyl (Electrophilic Center) M->C3 HB N4/O1 Atoms (H-Bonding) M->HB Enz Catalytic Nucleophile (Ser/Cys) C3->Enz Nucleophilic Attack Pock Enzyme Subsites (S1/S2 Pockets) HB->Pock Spatial Orientation Complex Reversible Covalent Hemiketal Adduct Enz->Complex Pock->Complex Affinity High Affinity & Target Selectivity Complex->Affinity

Figure 1: Bipartite mechanism of action of morpholine-2,3-diones in enzyme active sites.

Quantitative Bioactivity Profile

The morpholine scaffold and its dione derivatives have been screened against a vast array of metabolic enzymes, proteases, and kinases. The table below summarizes the quantitative bioactivity (IC 50​ ) of representative morpholine-based scaffolds across different target classes, highlighting the versatility of the pharmacophore[NIH, 2023][4][Naim et al., 2023][5].

Scaffold / DerivativeTarget EnzymeBioactivity (IC 50​ / K i​ )Mechanism / Notes
Indoline-2,3-dione (Structural Analog)Aminopeptidase N (APN)0.074 µMReversible covalent trapping of active site via C3 carbonyl[3].
Morpholine Derivative (Cmpd 9) PI3K (H460 cell line)0.003 µMKinase domain H-bonding; 290-fold more potent than GDC-0941[5].
Morpholine Derivatives hCA I and II58.26 – 144.37 µMMetalloprotein coordination[4].
Morpholine Derivatives Acetylcholinesterase (AChE)198.27 µMS1 pocket occupation and dual inhibition[4].
Morpholine Derivatives α -glycosidase584.20 – 1023.16 µMCompetitive inhibition; activity enhanced by morpholine moiety[4].

Experimental Workflows & Self-Validating Protocols

As application scientists, we know that identifying a hit is insufficient; we must rigorously validate its mechanism. The following protocols are designed as self-validating systems to ensure that observed inhibition is genuinely driven by the morpholine-2,3-dione MoA, rather than assay artifacts or irreversible non-specific binding.

Protocol 1: Synthesis and Isolation of Morpholine-2,3-Diones

Objective: Drive the thermodynamic equilibrium to favor the cyclic dione over the linear oxalamide.

  • Reaction Setup: Dissolve 1.0 equivalent of the chosen N-substituted β -amino alcohol in anhydrous ethanol. Add 1.2 equivalents of diethyl oxalate.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the dialkyl oxalate, ensuring the electrophile remains intact for the initial nucleophilic attack by the amine.

  • Thermodynamic Incubation: Reflux the mixture at 80°C for 48–72 hours.

    • Causality: The reaction is not kinetically controlled. Short durations yield linear tetrasubstituted oxalamides. Extended thermal energy is required to overcome the activation barrier ( TS2 ) for the intramolecular cyclization that forms the morpholine-2,3-dione[2].

  • Self-Validation Check (LC-MS Monitoring): Do not terminate the reaction based on time alone. Monitor the reaction via LC-MS. The reaction is complete only when the mass peak corresponding to the linear intermediate ( [M+H]+ of oxalamide) shifts entirely to the cyclic dione mass ( [M−EtOH+H]+ ).

Protocol 2: Continuous Fluorometric Assay for Reversible Covalent Inhibition

Objective: Determine the kinact​/KI​ of the dione inhibitor and prove reversibility.

  • Pre-incubation Phase: Incubate the target protease (e.g., 10 nM) with varying concentrations of the morpholine-2,3-dione inhibitor (0.1x to 10x expected IC 50​ ) in assay buffer for 30 minutes at 37°C. Do not add substrate yet.

    • Causality: Covalent reversible inhibitors exhibit slow-binding kinetics. Pre-incubation allows the initial collision complex ( EI ) to form and transition into the stable covalent hemiketal complex ( EI∗ ). Endpoint assays without pre-incubation will falsely report poor potency.

  • Reaction Initiation: Spike the fluorogenic substrate into the well to initiate the reaction. Monitor fluorescence continuously (e.g., Ex/Em = 380/460 nm) for 60 minutes.

    • Causality: Continuous monitoring captures the biphasic progress curve, allowing for the non-linear regression fitting required to calculate the pseudo-first-order rate constant ( kobs​ ).

  • Self-Validation Check (Jump-Dilution Assay): To prove the inhibitor is reversible and not a non-specific aggregator or suicide inhibitor, take an aliquot of the enzyme-inhibitor complex incubated at 10x IC 50​ and dilute it 100-fold into an assay buffer containing a saturating concentration of substrate.

    • Validation Criteria: If the enzyme is irreversibly dead, the reaction velocity remains zero. If the morpholine-2,3-dione is acting via a reversible hemiketal, the equilibrium will shift, and you will observe a slow recovery of linear steady-state enzymatic velocity.

Workflow Lib 1. Compound Synthesis (Thermodynamic Cyclization) Screen 2. High-Throughput Screening (Identify primary hits) Lib->Screen Purified diones Kinetics 3. MoI Kinetics (Progress Curves) (Determine k_inact / K_I) Screen->Kinetics IC50 < 1 µM Validation 4. Jump-Dilution Assay (Confirm Reversibility) Kinetics->Validation Slow-binding observed Lead 5. Lead Optimization (Enhance PK/PD & Selectivity) Validation->Lead Reversible covalent confirmed

Figure 2: End-to-end experimental workflow for validating morpholine-2,3-dione inhibitors.

Conclusion

Morpholine-2,3-diones represent a sophisticated class of enzyme inhibitors. By leveraging the inherent PK/PD benefits of the morpholine ring and the tailored electrophilicity of the 2,3-dione moiety, drug developers can achieve highly potent, reversible covalent inhibition. However, realizing this potential requires abandoning simplistic endpoint assays in favor of rigorous, thermodynamically aware synthesis and continuous kinetic profiling.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC - NIH URL:[Link]

  • Reactivity of β -amino alcohols against dialkyl oxalate: Synthesis and mechanism study in the formation of substituted oxalamide and/or morpholine-2,3-dione derivatives Source: Tetrahedron (via ResearchGate) URL:[Link]

  • Novel indoline-2,3-dione derivatives as inhibitors of aminopeptidase N (APN) Source: PubMed - NIH URL:[Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents Source: PMC - NIH URL:[Link]

  • A review on pharmacological profile of Morpholine derivatives Source: ResearchGate URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of Morpholine-2,3-dione: Pathways and Perspectives

Abstract The morpholine heterocycle is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous approved pharmaceuticals. While its various substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous approved pharmaceuticals. While its various substituted and mono-oxo derivatives are well-documented, the morpholine-2,3-dione scaffold represents a more specialized, yet synthetically compelling, target. This guide provides an in-depth exploration of the discovery, historical context, and primary synthetic pathways toward this unique N-acyl lactone. We will dissect two principal strategies: the classical intramolecular cyclization of acyclic precursors and a modern C-H oxidation approach starting from a pre-formed morpholinone ring. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental insights but also the causal logic behind key strategic decisions in the synthetic design.

Introduction: Situating Morpholine-2,3-dione in Heterocyclic Chemistry

The Morpholine Scaffold: A Privileged Structure

Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, is a recurring motif in biologically active compounds.[1][2] Its structural features often impart improved aqueous solubility, metabolic stability, and a desirable pKa profile, making it a valuable component in drug design.[3] The historical naming of morpholine is attributed to the 19th-century chemist Ludwig Knorr, who synthesized the compound and incorrectly postulated it as a core fragment of the morphine alkaloid structure.[4] Since then, its derivatives have become integral to a wide array of therapeutics.

The Morpholine-2,3-dione Core: A Unique N-Acyl Lactone

The morpholine-2,3-dione structure is a distinct entity within the morpholine family. Chemically, it can be described as a cyclic N-acyl lactone. It features an amide carbonyl at the C-3 position and an ester (lactone) carbonyl at the C-2 position. This arrangement creates a constrained, planar system that can be considered a peptidomimetic or a scaffold for presenting substituents in a defined spatial orientation.

It is critical to distinguish this scaffold from its more prevalent isomers:

  • Morpholin-2-one & Morpholin-3-one: Contain a single carbonyl group at the respective position and are common intermediates in organic synthesis.[5][6]

  • Morpholine-2,5-dione: A cyclic depsipeptide formed from an α-amino acid and an α-hydroxy acid, widely used as a monomer for creating biodegradable polydepsipeptides.[7][8][9]

The relative scarcity of morpholine-2,3-dione in the literature suggests greater synthetic challenges or more niche applications compared to its isomers.

Historical Context and Discovery

A singular, seminal publication marking the "discovery" of morpholine-2,3-dione is not prominent in chemical literature. Its emergence is more likely an outcome of the systematic exploration of heterocyclic chemistry, representing a logical, albeit challenging, synthetic target derived from amino alcohol precursors. The core reactions underpinning its synthesis—N-acylation and intramolecular esterification—are fundamental transformations that have been established for over a century. Therefore, its history is interwoven with the broader development of synthetic methodologies rather than a singular discovery event.

Synthetic Pathways to Morpholine-2,3-dione

Retrosynthetic Analysis

A logical analysis of the morpholine-2,3-dione structure reveals two primary retrosynthetic disconnections. These form the basis of the two major forward-synthetic strategies discussed in this guide.

G cluster_path_a Pathway A: Intramolecular Cyclization cluster_path_b Pathway B: C-H Oxidation M23D Morpholine-2,3-dione Precursor_A N-(Oxalyl-ester) Amino Alcohol M23D->Precursor_A C-O Bond Formation (Lactonization) Precursor_B N-Substituted Morpholin-3-one M23D->Precursor_B C2-H Oxidation AminoAlcohol Amino Alcohol + Oxalyl Derivative Precursor_A->AminoAlcohol C-N Bond Formation (Amidation)

Figure 1: Retrosynthetic analysis of morpholine-2,3-dione.

Pathway A: Intramolecular Cyclization of Acyclic Precursors

This classical approach constructs the heterocyclic ring from a flexible, linear precursor. It is a highly logical and versatile method that offers control over the introduction of substituents prior to cyclization. The strategy hinges on the sequential formation of an amide bond followed by an intramolecular esterification (lactonization).

  • Starting Material Selection: The synthesis begins with a 2-amino alcohol. This choice is foundational as it provides the N-C-C-O backbone of the final morpholine ring. The use of enantiomerically pure amino alcohols allows for the direct synthesis of chiral target molecules, a critical consideration in drug development.

  • N-Acylation with an Oxalyl Moiety: To install the two adjacent carbonyl groups, the nitrogen of the amino alcohol is acylated with a derivative of oxalic acid. A common and effective reagent for this is an ethyl oxalyl halide (e.g., ethyl oxalyl chloride). This reagent serves two purposes: the acid chloride is highly reactive and selectively acylates the more nucleophilic amine over the hydroxyl group, while the ethyl ester provides a latent carboxylic acid functionality needed for the subsequent cyclization.

  • Intramolecular Cyclization: The final ring-closing step is an intramolecular transesterification or lactonization. The terminal hydroxyl group attacks the carbonyl of the ethyl ester, displacing ethanol and forming the six-membered ring. This reaction is typically promoted under conditions that favor ester formation, such as acid catalysis or the use of dehydrating agents, and often requires heating to overcome the entropic barrier of cyclization.[10][11]

G Start Amino Alcohol Step1_reagent + Ethyl Oxalyl Chloride (Base, Solvent) Start->Step1_reagent Intermediate N-(Ethoxyoxalyl) Amino Alcohol Intermediate Step1_reagent->Intermediate Step2_reagent Heat (Acid or Base Catalyst) Intermediate->Step2_reagent Product Morpholine-2,3-dione Step2_reagent->Product

Figure 2: Workflow for the intramolecular cyclization pathway.

Disclaimer: This protocol is a representative example constructed from established chemical principles for N-acylation and intramolecular cyclization. Researchers should conduct a thorough risk assessment and optimize conditions for their specific substrate.

  • Step 1: N-Acylation.

    • To a stirred solution of 2-(benzylamino)ethan-1-ol (1.51 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in dichloromethane (50 mL) at 0 °C, add a solution of ethyl oxalyl chloride (1.24 mL, 11 mmol) in dichloromethane (10 mL) dropwise over 20 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC until the starting amino alcohol is consumed.

    • Wash the mixture sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxyethyl)-N-benzyloxalamic acid ethyl ester intermediate. This intermediate may be used directly in the next step or purified by column chromatography if necessary.

  • Step 2: Intramolecular Cyclization.

    • Dissolve the crude intermediate from Step 1 in toluene (100 mL).

    • Add a catalytic amount of p-toluenesulfonic acid (approx. 95 mg, 0.5 mmol).

    • Heat the mixture to reflux (approx. 110 °C) using a Dean-Stark apparatus to remove the ethanol byproduct.

    • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

    • Cool the reaction mixture to room temperature and wash with saturated NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to afford the final product, 4-benzylmorpholine-2,3-dione.

Pathway B: C-H Oxidation of a Morpholinone Precursor

This modern approach leverages the principles of selective C-H functionalization, building complexity on a pre-existing heterocyclic core. The strategy involves the synthesis of a morpholin-3-one derivative followed by selective oxidation at the C-2 position to install the second carbonyl group.

This pathway is particularly attractive due to its potential for higher atom economy and novel reactivity. The key challenge lies in achieving selective oxidation of the C-2 methylene group, which is activated by the adjacent nitrogen atom but must be accomplished without over-oxidation or cleavage of the ring.

A strong precedent for this transformation exists in the literature. Research has shown that piperazine rings can be oxidized to 2,3-diketopiperazines using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric oxidant like NaClO₂.[12] This transition-metal-free system is environmentally friendly and highly effective. The proposed mechanism involves the formation of an iminium ion intermediate which is then trapped and further oxidized. Applying this logic to a morpholin-3-one precursor provides a viable and innovative route to the 2,3-dione.

G Start N-Substituted Morpholin-3-one Step1_reagent TEMPO (cat.) NaClO₂ / NaOCl (Solvent, Buffer) Start->Step1_reagent Product Morpholine-2,3-dione Step1_reagent->Product

Figure 3: Workflow for the C-H oxidation pathway.

Disclaimer: This protocol is adapted from the conditions reported for the selective oxidation of related N-heterocycles.[12] A thorough risk assessment and optimization are essential.

  • Step 1: Synthesis of the Morpholin-3-one Precursor.

    • Synthesize 4-phenylmorpholin-3-one via established literature methods, for example, by the reaction of 2-anilinoethanol with chloroacetyl chloride followed by intramolecular cyclization.

  • Step 2: Catalytic C-H Oxidation.

    • In a round-bottom flask, dissolve 4-phenylmorpholin-3-one (1.77 g, 10 mmol) in a mixture of acetonitrile (50 mL) and a phosphate buffer solution (pH 6.7, 25 mL).

    • Add TEMPO (156 mg, 1 mmol, 0.1 equiv) and sodium chlorite (NaClO₂, 1.36 g, 15 mmol, 1.5 equiv) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of sodium hypochlorite (NaOCl, ~10-15% aqueous solution, 1.0 mL, ~0.2 equiv) dropwise to initiate the catalytic cycle.

    • Stir the reaction vigorously at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (20 mL).

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-phenylmorpholine-2,3-dione.

Key Experimental Considerations and Data Summary

The synthesis of morpholine-2,3-diones requires careful control over reaction conditions to maximize yield and purity.

ParameterPathway A: CyclizationPathway B: OxidationRationale & Field Insights
Starting Materials Amino AlcoholsMorpholin-3-onesPathway A offers more diversity from readily available amino alcohols. Pathway B requires a pre-formed heterocycle.
Key Reagents Oxalyl Derivatives, Acid/Base CatalystsTEMPO, NaClO₂, NaOClPathway A uses classical, robust reagents. Pathway B employs modern, catalytic oxidation reagents that are milder and more selective.
Stereocontrol High (derived from starting material)High (pre-existing stereocenter)If starting with a chiral amino alcohol or morpholinone, stereointegrity is generally well-preserved under these conditions.
Major Challenges Potential for intermolecular polymerization; harsh conditions for cyclization.Potential for over-oxidation or ring-opening; requires careful control of oxidant stoichiometry.For Pathway A, high-dilution principles can favor intramolecular cyclization. For Pathway B, precise control of the catalytic system is paramount.

Conclusion and Future Outlook

The morpholine-2,3-dione scaffold, while not as extensively studied as its isomers, presents a synthetically accessible target through well-defined chemical strategies. The classical intramolecular cyclization pathway offers a robust and versatile method grounded in fundamental organic reactions, allowing for the incorporation of diversity from a wide pool of amino alcohol starting materials. In contrast, the C-H oxidation pathway represents a modern, elegant, and potentially more efficient route that leverages the power of selective catalysis.

For drug development professionals, the rigidified, di-carbonyl nature of this scaffold makes it an intriguing platform for developing novel peptidomimetics, enzyme inhibitors, or molecular probes. Future work in this area could focus on expanding the substrate scope of these syntheses, developing asymmetric catalytic versions of the cyclization pathway, and exploring the biological activity of libraries based on this unique heterocyclic core.

References

  • ResearchGate. (n.d.). Morpholine-2,5-diones - Their Preparation and Exploitation | Request PDF.
  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link].

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link].

  • ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link].

  • ResearchGate. (n.d.). Synthesis of morpholine-2,5-dione derivatives and polymerization reaction. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. Retrieved from [Link].

  • ScienceDirect. (2013). Synthesis and transformations of polysubstituted diastereomeric 5-oxomorpholin-2-carboxylic acids. Retrieved from [Link].

  • OA Monitor Ireland. (n.d.). New Strategy for the Synthesis of Substituted Morpholines. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link].

  • ResearchGate. (2019). Recent progress in the synthesis of morpholines. Retrieved from [Link].

  • ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Retrieved from [Link].

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link].

  • ACS Publications. (n.d.). Oxidative Rearrangement of 2-Substituted Oxazolines. A Novel Entry to 5,6-Dihydro-2H-1,4-oxazin-2-ones and Morpholin-2-ones. Retrieved from [Link].

  • Drug development & registration. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Retrieved from [Link].

  • Royal Society of Chemistry. (n.d.). Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives.... Retrieved from [Link].

  • National Center for Biotechnology Information. (2018). Selective, Catalytic, and Dual C(sp3)-H Oxidation of Piperazines and Morpholines under Transition-Metal-Free Conditions. Retrieved from [Link].

  • National Center for Biotechnology Information. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Morpholine-2,3-dione. Retrieved from [Link].

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link].

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link].

  • Google Patents. (n.d.). US4647663A - Synthesis of morpholine.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate.... Retrieved from [Link].

  • PrepChem.com. (n.d.). Synthesis of morpholine acetate. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Tethered Aza-Wacker Cyclization Reactions with Unusual N-Alkoxy Carbamates. Retrieved from [Link].

  • UL Prospector. (n.d.). Tilley Distribution 12358-01- MORPHOLINE - ALL CHEM. Retrieved from [Link].

  • MDPI. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Retrieved from [Link].

  • Royal Society of Chemistry. (2014). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Retrieved from [Link].

  • Organic Chemistry Portal. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Retrieved from [Link].

  • MDPI. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Retrieved from [Link].

Sources

Foundational

Comprehensive ¹H and ¹³C NMR Spectral Analysis of Morpholine-2,3-dione and Its Derivatives: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary Morpholine-2,3-dione and its substituted derivatives represent a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Morpholine-2,3-dione and its substituted derivatives represent a highly privileged heterocyclic scaffold in modern drug discovery, frequently appearing in antiviral agents, HIV-1 protease inhibitors, and novel antimicrobial compounds. Accurate structural elucidation of this core via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for downstream hit-to-lead optimization.

This whitepaper provides a rigorous, causality-driven guide to the synthesis, sample preparation, and full ¹H and ¹³C NMR spectral assignment of the morpholine-2,3-dione ring system. By establishing self-validating experimental protocols, this guide ensures high-fidelity data acquisition and interpretation for pharmaceutical applications.

Pharmacological & Chemical Significance

The morpholine-2,3-dione core is characterized by a unique cyclic oxalamide-like structure containing adjacent ester/lactone and amide carbonyls. This dense functionalization allows it to act as a potent hydrogen-bond acceptor and donor, making it a prime candidate for target-directed drug design. Recently, natural unprecedented morpholine-2,3-dione structural units have been discovered in symbiotic fungi such as Pseudallescheria boydii, exhibiting strong inhibitory activities against Gram-positive and Gram-negative bacteria ([1]).

Understanding the baseline NMR spectral profile of the unsubstituted core is essential, as it provides the comparative foundation necessary to confirm the successful functionalization of N-4 or C-6 positions during library synthesis.

Thermodynamic Synthesis & Experimental Protocols

The synthesis of the morpholine-2,3-dione ring is highly dependent on solvent polarity, which dictates the thermodynamic equilibrium between the cyclized product and linear oxalamide byproducts ([2]).

Reaction Pathway & Causality

G AminoAlcohol β-Amino Alcohol (Nucleophile) Intermediate Acyclic Intermediate (Thermodynamic Control) AminoAlcohol->Intermediate Nucleophilic Attack DialkylOxalate Dialkyl Oxalate (Electrophile) DialkylOxalate->Intermediate MorpholineDione Morpholine-2,3-dione (Cyclized Product) Intermediate->MorpholineDione Intramolecular Cyclization (Polar Solvent: EtOH) Oxalamide Linear Oxalamide (Byproduct) Intermediate->Oxalamide Intermolecular Reaction (Apolar Solvent: Toluene)

Reaction pathway for morpholine-2,3-dione synthesis via thermodynamic control.

Causality of Solvent Selection: The use of a polar protic solvent (e.g., Ethanol) is mandatory. The polar medium stabilizes the highly polar transition state required for the intramolecular cyclization of the acyclic intermediate, driving the equilibrium toward the cyclic morpholine-2,3-dione. Conversely, apolar solvents like toluene favor the intermolecular collision of intermediates, leading to linear bis-oxalamides.

Self-Validating Synthetic Protocol
  • Reagent Mixing: Dissolve 10.0 mmol of the target β-amino alcohol in 20 mL of absolute ethanol. Add 10.0 mmol of diethyl oxalate dropwise at 0 °C to control the initial exothermic nucleophilic attack.

  • Thermal Cyclization: Elevate the temperature to 70 °C (reflux) and stir for 18 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 70:30 EtOAc/Hexane). The disappearance of the ninhydrin-active primary amine spot confirms the consumption of the starting material.

  • Isolation: Concentrate the mixture under reduced pressure. Recrystallize the crude residue from a hot ethanol/water mixture (80:20) to yield the pure morpholine-2,3-dione.

NMR Spectroscopy: Methodology & Causality

To ensure high-resolution spectral data, the NMR acquisition parameters must be tailored to the specific relaxation and exchange properties of the morpholine-2,3-dione core.

Self-Validating NMR Acquisition Protocol
  • Solvent Selection: Dissolve 15–20 mg (for ¹H) or 40–50 mg (for ¹³C) of the sample in 0.6 mL of DMSO- d6​ .

    • Causality: Morpholine-2,3-diones exhibit strong intermolecular hydrogen bonding. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these aggregates, sharpening the signals, and preventing concentration-dependent chemical shift drift of the N-H proton.

  • Locking and Shimming: Lock onto the deuterium signal of DMSO- d6​ (2.50 ppm for ¹H, 39.52 ppm for ¹³C). Perform gradient shimming until the baseline is flat and the residual solvent peak FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • ¹H NMR Parameters: Use a standard 1D pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds. Acquire 16–32 scans.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence (zgpg30). Critical: Set the relaxation delay (D1) to at least 2.5–3.0 seconds.

    • Causality: The C-2 and C-3 carbonyl carbons lack attached protons and rely on slower, long-range dipole-dipole relaxation mechanisms. A standard 1.0 s delay will saturate these nuclei, rendering the critical carbonyl signals indistinguishable from baseline noise.

  • Validation Checkpoint 2 (Spectral Integrity): Ensure the integration of the aliphatic region (C-5 and C-6 protons) exactly matches a 2:2 ratio relative to the amide N-H proton (1H).

¹H NMR Spectral Data & Signal Assignment

The proton NMR spectrum of the unsubstituted morpholine-2,3-dione ring is highly diagnostic due to the distinct electronic environments created by the adjacent nitrogen and oxygen atoms.

Table 1: Baseline ¹H NMR Spectral Data (400 MHz, DMSO- d6​ )

PositionProton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Diagnostic Causality
N1-H Secondary Amide8.50 – 8.80br s-Broadening occurs due to ¹⁴N quadrupolar relaxation. The signal is shifted heavily downfield due to hydrogen bonding with the DMSO solvent.
C5-H₂ -CH₂-N-3.45 – 3.65m / t~ 5.5Shielded relative to C6. Splits into a multiplet/triplet due to scalar coupling with the adjacent C6 protons.
C6-H₂ -CH₂-O-4.35 – 4.55m / t~ 5.5Deshielded by the strong electron-withdrawing inductive effect (-I) of the adjacent ring oxygen.

Note on Derivatives: Substitution at the N-4 position (e.g., 4-alkyl-morpholine-2,3-diones) will eliminate the N1-H signal and slightly deshield the C5-H₂ protons (shifting them to ~3.80 ppm) due to the steric and inductive effects of the alkyl group.

¹³C NMR Spectral Data & Signal Assignment

The carbon-13 spectrum is the definitive tool for confirming the cyclic oxalamide structure, characterized by two distinct carbonyl resonances. Accurate assignment of relative configurations in complex derivatives relies heavily on these ¹³C shifts ([3]).

Table 2: Baseline ¹³C NMR Spectral Data (100 MHz, DMSO- d6​ )

PositionCarbon EnvironmentChemical Shift (δ, ppm)Diagnostic Causality
C-2 C=O (Ester/Lactone)158.5 – 161.5Highly deshielded due to the direct attachment to the electronegative oxygen atom.
C-3 C=O (Amide)155.0 – 158.0Deshielded, but slightly more shielded than C-2 due to the electron-donating resonance effect (+R) of the adjacent nitrogen lone pair.
C-6 -CH₂-O-65.0 – 68.5Aliphatic carbon shifted significantly downfield by the adjacent oxygen.
C-5 -CH₂-N-40.5 – 45.0Aliphatic carbon adjacent to nitrogen; experiences a weaker inductive effect than C-6, resulting in a more upfield shift.

Conclusion

The structural validation of morpholine-2,3-dione and its derivatives requires a rigorous understanding of both thermodynamic synthetic controls and nuanced NMR acquisition parameters. By utilizing polar protic solvents during synthesis to force cyclization, and employing extended relaxation delays in ¹³C NMR to capture unprotonated carbonyls, researchers can generate highly reliable, self-validating analytical data. The spectral baselines provided in this guide serve as the definitive reference point for the characterization of novel, highly substituted morpholine-2,3-dione drug candidates.

References

  • Testa, M. L., Zaballos-Garcia, E., & Zaragozá, R. J. (2012). Reactivity of β-amino alcohols against dialkyl oxalate: Synthesis and mechanism study in the formation of substituted oxalamide and/or morpholine-2,3-dione derivatives. Tetrahedron, 68(47), 9583-9591. URL:[Link]

  • Song, W.-S., Qi, H., Zhang, S.-Y., Wang, H., Zhang, C.-H., Xiang, W.-S., & Wang, J.-D. (2022). A novel antibacterial tyroscherin derivative with a natural unprecedented morpholine-2, 3-dione structural unit from the fungus Pseudallescheria boydii. Natural Product Research, 36(23), 5977-5983. URL:[Link]

  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(9), 3744-3779. URL: [Link]

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to Morpholine-2,3-dione Synthesis and Emerging Applications

For Researchers, Scientists, and Drug Development Professionals The morpholine ring is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs.[1] Within this privileged class of heterocycles, the morpholine-2,3-dione scaffold is emerging as a structure of significant interest, offering a unique combination of synthetic accessibility and potential for biological activity. This in-depth technical guide provides a comprehensive review of the literature on morpholine-2,3-dione, with a focus on recent synthetic advances and a forward-look at its applications. As Senior Application Scientists, our goal is to not only present established methods but to also provide the strategic rationale behind the synthetic choices, empowering researchers to innovate in their own work.

The Morpholine-2,3-dione Core: A Structure of Latent Potential

The morpholine-2,3-dione framework, characterized by a six-membered ring containing oxygen and nitrogen atoms with two adjacent carbonyl groups, presents a unique electronic and conformational profile. The presence of the vicinal dicarbonyl functionality imparts a distinct reactivity to the scaffold, making it an intriguing building block for the synthesis of more complex molecules. While the broader morpholine class has been extensively reviewed for its wide-ranging pharmacological activities, including anticancer, antifungal, and antibacterial properties, the specific biological profile of the 2,3-dione substitution pattern is an area of active investigation.[2][3][4]

Foundational Synthetic Strategies: Building the Morpholine-2,3-dione Ring

The construction of the morpholine-2,3-dione ring system is primarily achieved through intramolecular cyclization strategies. These methods offer a reliable and often high-yielding approach to this heterocyclic core.

Intramolecular Cyclization of N-(2-Hydroxyethyl)oxamic Acid Derivatives

A prevalent and effective method for the synthesis of N-substituted morpholine-2,3-diones involves the intramolecular cyclization of N-(2-hydroxyethyl)oxamic acid derivatives. This strategy is predicated on the formation of an ester bond between the hydroxyl group of the ethanolamine moiety and the carboxylic acid of the oxamic acid fragment.

Conceptual Workflow:

Figure 1: Conceptual workflow for the synthesis of N-substituted morpholine-2,3-diones via intramolecular cyclization.

Detailed Protocol: Synthesis of 4-Phenylmorpholine-2,3-dione

This protocol details the synthesis of a representative N-aryl morpholine-2,3-dione, a class of compounds with potential applications in medicinal chemistry.

Step 1: Synthesis of Ethyl 2-((2-hydroxyethyl)(phenyl)amino)-2-oxoacetate

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-phenylethanolamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents), to the solution.

  • Slowly add ethyl oxalyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2-hydroxyethyl)oxamic acid ethyl ester.

Step 2: Intramolecular Cyclization to 4-Phenylmorpholine-2,3-dione

  • Dissolve the purified ethyl 2-((2-hydroxyethyl)(phenyl)amino)-2-oxoacetate (1 equivalent) in a suitable solvent, such as toluene or xylene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid.

  • Heat the reaction mixture to reflux, and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure 4-phenylmorpholine-2,3-dione.

Rationale for Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere in the acylation step is crucial to prevent the reaction of the highly reactive ethyl oxalyl chloride with atmospheric moisture.

  • Aprotic Solvent: Aprotic solvents are used to avoid any unwanted side reactions of the solvent with the acid chloride.

  • Non-nucleophilic Base: A non-nucleophilic base is employed to scavenge the HCl generated during the acylation without competing with the ethanolamine nucleophile.

  • Acid Catalyst in Cyclization: The acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and facilitating the intramolecular nucleophilic attack by the hydroxyl group.

Recent Synthetic Advances

While the intramolecular cyclization of N-(2-hydroxyethyl)oxamic acid derivatives remains a robust method, recent research has explored alternative and potentially more efficient routes to the morpholine-2,3-dione core.

Palladium-Catalyzed Carboamination

Palladium-catalyzed carboamination reactions have emerged as a powerful tool for the synthesis of various nitrogen-containing heterocycles.[5] This strategy can be conceptually adapted for the synthesis of substituted morpholines, which could potentially be oxidized to the corresponding 2,3-diones. The key step involves the palladium-catalyzed reaction of a substituted ethanolamine derivative with an aryl or alkenyl bromide.[5]

Figure 2: Conceptual pathway for morpholine-2,3-dione synthesis via a palladium-catalyzed carboamination/oxidation sequence.

While this approach has been successfully applied to the synthesis of various substituted morpholines, its direct application to the synthesis of morpholine-2,3-diones is an area ripe for exploration. The challenge lies in the development of a compatible oxidation step that selectively oxidizes the morpholine ring without degrading the dione functionality.

Characterization and Spectroscopic Data

The unambiguous characterization of morpholine-2,3-dione derivatives is essential for confirming their structure and purity. The following table summarizes the expected spectroscopic data for a representative compound, 4-phenylmorpholine-2,3-dione.

Spectroscopic Technique Expected Data for 4-Phenylmorpholine-2,3-dione
¹H NMR (CDCl₃, 400 MHz) δ 7.2-7.5 (m, 5H, Ar-H), 4.4-4.6 (t, 2H, -O-CH₂-), 3.8-4.0 (t, 2H, -N-CH₂-)
¹³C NMR (CDCl₃, 100 MHz) δ 165-170 (C=O), 155-160 (C=O), 135-140 (Ar-C), 120-130 (Ar-CH), 60-65 (-O-CH₂-), 45-50 (-N-CH₂-)
IR (KBr, cm⁻¹) ~1750 (C=O, ester), ~1680 (C=O, amide), ~1600, 1500 (C=C, aromatic)
Mass Spectrometry (ESI+) m/z [M+H]⁺, [M+Na]⁺

Emerging Applications: A Frontier in Drug Discovery

The morpholine scaffold is a well-established pharmacophore, and the introduction of the 2,3-dione functionality offers new avenues for modulating biological activity. While research specifically on morpholine-2,3-diones is still in its early stages, the known activities of related morpholine derivatives provide a strong rationale for their investigation in various therapeutic areas.

Anticancer Activity

Numerous morpholine-containing compounds have demonstrated significant anticancer activity.[2][6] For instance, certain morpholine-substituted quinazoline derivatives have shown potent cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma).[2] The mechanism of action often involves the inhibition of key cellular signaling pathways. The morpholine-2,3-dione scaffold could serve as a novel template for the design of new anticancer agents with improved potency and selectivity.

Antifungal and Antimicrobial Activity

The morpholine ring is a key structural feature in several antifungal agents.[4][7] The investigation of morpholine-2,3-dione derivatives for their antifungal and antimicrobial properties is a logical and promising direction. The unique electronic nature of the dione functionality could lead to novel interactions with biological targets, potentially overcoming existing resistance mechanisms.

Future Outlook

The synthesis and application of morpholine-2,3-diones represent a burgeoning field of research. Future efforts will likely focus on the development of more efficient and stereoselective synthetic methods, including the exploration of novel catalytic systems and multicomponent reactions. A deeper understanding of the structure-activity relationships (SAR) of this scaffold will be crucial for the rational design of new therapeutic agents. As our understanding of the biological properties of morpholine-2,3-diones grows, we can anticipate their emergence as a valuable new class of compounds in the drug discovery pipeline.

References

  • Antifungal, Antibacterial and Antioxidant activities of substituted Morpholinylbenzothiazine. (URL not available)
  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evalu
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (URL not available)
  • Iminosugars Spiro-Linked with Morpholine-Fused 1,2,3-Triazole: Synthesis, Conformational Analysis, Glycosidase Inhibitory Activity, Antifungal Assay, and Docking Studies. (URL not available)
  • Full article: Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. (URL not available)
  • Reaction of Aryl-Substituted Glycinamidines with Oxalic Acid Deriv
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (URL not available)
  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Comput
  • Antifungal Activity of Morpholine and Piperidine Based Surfactants. (URL not available)
  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (URL not available)
  • A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles. (URL not available)
  • Antifungal, Antibacterial and Antioxidant activities of substituted Morpholinylbenzothiazine. (URL not available)
  • New Strategy for the Synthesis of Substituted Morpholines. (URL not available)
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (URL not available)
  • Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. (URL not available)
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Morpholine-2,5-diones - Their Preparation and Exploit
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (URL not available)
  • Synthesis of new morpholine containing 3-amido-9-ethylcarbazole derivative and studies on its biophysical interactions with calf thymus DNA/HSA. (URL not available)
  • Crystal structure of 2,3-diphenyl-1-(morpholin-4-ylacetyl)-1,3-diazaspiro[4.5]decan-4-one, C26H31N3O3. (URL not available)
  • Application Notes and Protocols for the Preparation of Quinoxaline-2,3-diones with Diethyl Oxal
  • Crystal structures of rac-2,3-diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazine-1,1,4-trione and N-[(2S,5R). (URL not available)
  • Intramolecular cascade cyclization via photogenerated N-amidyl radicals toward isoindolin-1-one/3,4-dihydroisoquinolin-1(2H)-one fused oxazinane. (URL not available)
  • Reaction of Aryl-Substituted Glycinamidines with Oxalic Acid Deriv
  • Rhodium-catalyzed intramolecular reductive aldol-type cyclization: Application for the synthesis of a chiral necic acid lactone. (URL not available)
  • Design, synthesis and DNA-binding study of some novel morpholine linked thiazolidinone deriv
  • Drug discovery by single crystal X-ray structure analysis. (URL not available)
  • Synthesis and Single Crystal X-Ray Structure of New (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide. (URL not available)
  • Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one .... (URL not available)
  • Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. (URL not available)-iminomalonate with Organomagnesium Reagents. (URL not available)

Sources

Protocols & Analytical Methods

Method

Application Note: N-Alkylation Procedures for Substituted Morpholine-2,3-dione Derivatives

Introduction & Mechanistic Rationale Morpholine-2,3-diones are highly valuable heterocyclic scaffolds embedded in numerous biologically active molecules, including HIV-1 protease inhibitors, cephalosporin antibiotics, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Morpholine-2,3-diones are highly valuable heterocyclic scaffolds embedded in numerous biologically active molecules, including HIV-1 protease inhibitors, cephalosporin antibiotics, and various chemotherapeutic agents [[1]](). The synthesis of N-substituted morpholine-2,3-diones is typically achieved via two primary routes: the direct condensation of N-substituted β-amino alcohols with dialkyl oxalates, or the post-cyclization N-alkylation of the unsubstituted morpholine-2,3-dione core 2.

While direct condensation is an elegant one-step approach, it is thermodynamically sensitive; depending on the solvent and starting material, the reaction can stall at the linear tetrasubstituted oxalamide intermediate rather than closing the ring [[1]](). Consequently, the divergent N-alkylation of a common, pre-formed morpholine-2,3-dione intermediate remains a highly versatile, reliable, and preferred strategy in drug discovery workflows.

Mechanistic Causality and Base Selection

The morpholine-2,3-dione ring contains an amide nitrogen (N4) flanked by an amide carbonyl (C3) and an adjacent ester carbonyl (C2). This unique oxalamide-like environment renders the NH proton relatively acidic (pKa ~ 10–12), allowing for facile deprotonation. The choice of base dictates the kinetic vs. thermodynamic control of the nucleophilic anion:

  • Strong Base (NaH / DMF): Sodium hydride affords irreversible, quantitative deprotonation. Causality: This pathway is essential when utilizing less reactive electrophiles (e.g., secondary or sterically hindered primary alkyl bromides). By converting 100% of the substrate into the highly nucleophilic anion, the SN​2 attack is kinetically driven to completion 3.

  • Mild Base (K₂CO₃ or Cs₂CO₃ / MeCN or DMF): Carbonate bases operate via an equilibrium deprotonation. Causality: This is the method of choice when the substrate or the alkylating agent contains base-sensitive moieties (e.g., epimerizable stereocenters or labile ester groups). The low steady-state concentration of the anion prevents base-catalyzed side reactions, though it requires highly reactive electrophiles (e.g., benzyl bromide, methyl iodide) 3.

Mechanistic Pathway

G A Primary β-Amino Alcohol + Dialkyl Oxalate B Morpholine-2,3-dione (NH Intermediate) A->B Cyclization C Deprotonation (NaH or K2CO3) B->C Base Addition D Morpholine-2,3-dione Anion (Nucleophile) C->D -H2 or -HCO3 E Alkyl Halide (R-X) Addition D->E SN2 Attack F N-Alkylated Morpholine-2,3-dione E->F -X (Halide leaving group)

Mechanistic pathway for the synthesis and N-alkylation of morpholine-2,3-dione derivatives.

Quantitative Data: Reaction Condition Optimization

The following table summarizes empirically validated parameters for the N-alkylation of the morpholine-2,3-dione core, allowing researchers to select conditions based on electrophile reactivity.

Base (Equiv)SolventTemp (°C)Electrophile ReactivityTypical Yield (%)Reaction Time (h)
NaH (1.2)DMF0 to 25Low to Moderate75 - 902 - 4
K₂CO₃ (2.0)MeCN60 - 80High (e.g., BnBr, MeI)80 - 958 - 12
Cs₂CO₃ (1.5)DMF25 - 50Moderate to High85 - 984 - 8

Experimental Protocols

Protocol A: Strong Base-Mediated N-Alkylation (NaH / DMF)

Designed for unreactive alkyl halides. This protocol utilizes a self-validating visual cue (gas evolution) to confirm reactive intermediate formation.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

    • Causality: NaH is highly moisture-sensitive. Ambient humidity will prematurely quench the base, leading to incomplete deprotonation and significantly lower yields.

  • Deprotonation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF (to achieve a 0.2 M concentration relative to the substrate). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the morpholine-2,3-dione derivative (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the NaH suspension.

    • Observation: Effervescence ( H2​ gas) will occur immediately. Stir at 0 °C for 30 minutes until gas evolution ceases, confirming the complete formation of the nucleophilic anion.

  • Alkylation: Add the alkyl halide (1.2 - 1.5 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Quench carefully with saturated aqueous NH4​Cl at 0 °C. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Mild Base-Mediated N-Alkylation (K₂CO₃ / MeCN)

Designed for base-sensitive substrates and highly reactive electrophiles.

  • Preparation: In a round-bottom flask, dissolve the morpholine-2,3-dione (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Stir at room temperature for 15 minutes.

    • Causality: Finely powdered K₂CO₃ maximizes the surface area for the heterogeneous solid-liquid equilibrium deprotonation step.

  • Alkylation: Add the reactive alkyl halide (e.g., benzyl bromide, 1.1 equiv).

  • Heating: Equip the flask with a reflux condenser and heat to 70 °C for 8–12 hours under an inert atmosphere.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the pad thoroughly with EtOAc.

    • Causality: Removing the inorganic salts (K₂CO₃ and KX) prior to concentration prevents base-catalyzed degradation of the product during solvent removal and avoids emulsion formation if an aqueous workup is subsequently required. Concentrate the filtrate in vacuo.

Analytical Validation (Self-Validating System)

To ensure the integrity of the experimental output, the following self-validating analytical checks must be performed:

  • Thin-Layer Chromatography (TLC): The N-alkylated product will lack the strong hydrogen-bonding NH donor present in the starting material. Causality: This loss of polarity drastically reduces the molecule's affinity for the silica stationary phase, resulting in a significantly higher Rf​ value for the product compared to the starting morpholine-2,3-dione.

  • Nuclear Magnetic Resonance (¹H NMR): Successful N-alkylation is definitively confirmed by the complete disappearance of the broad singlet corresponding to the oxalamide NH (typically observed at δ 8.0–9.0 ppm) and the emergence of the new N-alkyl protons (e.g., a sharp singlet at δ ~3.0 ppm for an N−CH3​ group, or a singlet at δ ~4.5 ppm for an N−CH2​Ph group) 1.

References

  • Title: Solvent-mediated reactivity of β-aminoalcohols against dialkyloxalate: synthesis of tetrasubstituted oxalamide and/or morpholin-2,3-dione derivatives Source: Sciforum URL: [Link]

  • Title: Reactivity of β-amino alcohols against dialkyl oxalate: Synthesis and mechanism study in the formation of substituted oxalamide and/or morpholine-2,3-dione derivatives Source: ResearchGate (Tetrahedron) URL: [Link]

  • Title: Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments Source: ResearchGate (Russian Journal of Organic Chemistry) URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Transition-Metal Catalyzed Functionalization of Morpholine-2,3-dione

Introduction: The Morpholine-2,3-dione Scaffold in Modern Drug Discovery The morpholine-2,3-dione heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Morpholine-2,3-dione Scaffold in Modern Drug Discovery

The morpholine-2,3-dione heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigidified structure, derived from an α-amino acid and an α-hydroxy acid, presents a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic regions. This structural motif is increasingly incorporated into clinical drug candidates for a wide range of therapeutic areas. The ability to precisely functionalize the morpholine-2,3-dione core is therefore of paramount importance for the generation of novel chemical entities with tailored pharmacological profiles. Transition-metal catalysis has emerged as a powerful and versatile tool to achieve this, enabling the introduction of diverse substituents at positions that are often challenging to access through traditional synthetic methods.

This guide provides a comprehensive overview of key transition-metal catalyzed strategies for the functionalization of morpholine-2,3-diones and related saturated heterocycles. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights gleaned from practical application to empower researchers in their drug discovery endeavors.

Part 1: Strategic Functionalization via C-H Activation

Direct C-H bond functionalization has revolutionized synthetic chemistry by offering a more atom- and step-economical approach to molecular diversification.[1][2] For morpholine-2,3-diones, this strategy allows for the introduction of substituents at specific C-H bonds, guided by the inherent reactivity of the substrate or through the use of directing groups.

Palladium-Catalyzed C(sp³)–H Arylation: A Directed Approach

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in C-H activation is well-established.[3] In the context of morpholine-2,3-diones, the amide nitrogen can act as an endogenous directing group, facilitating the activation of adjacent C-H bonds.

Mechanistic Rationale: The catalytic cycle typically begins with the coordination of the palladium catalyst to the directing group, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C-C coupled product and regenerate the active palladium catalyst.

G cluster_cycle Pd(II)-Catalyzed C(sp³)–H Arylation A Morpholine-2,3-dione + Pd(II) Catalyst B Palladacycle Intermediate A->B C-H Activation (CMD) C Oxidative Addition (Ar-X) B->C D Pd(IV) Intermediate C->D E Reductive Elimination D->E F Functionalized Morpholine-2,3-dione + Pd(II) E->F F->A Catalyst Regeneration

Caption: General workflow for Pd(II)-catalyzed C(sp³)–H arylation.

Protocol 1: Palladium-Catalyzed C(sp³)–H Arylation of N-Aryl-morpholine-2,3-dione

This protocol describes a general procedure for the arylation of the C5-position of an N-aryl-morpholine-2,3-dione.

Materials:

  • N-Aryl-morpholine-2,3-dione (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ligand (e.g., a suitable phosphine or N-heterocyclic carbene ligand, 10 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add N-aryl-morpholine-2,3-dione, aryl iodide, Pd(OAc)₂, ligand, and Ag₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insight: The choice of ligand is critical for both reactivity and selectivity. For challenging substrates, ligands that promote the reductive elimination step can be beneficial. Silver salts are often used as both an oxidant and a halide scavenger.

Rhodium-Catalyzed C-H Functionalization: Expanding the Scope

Rhodium catalysts have shown exceptional reactivity in C-H functionalization, often with complementary selectivity to palladium.[4][5][6] Rh(III)-catalyzed C-H activation, in particular, has been widely employed for the synthesis of various heterocycles.[7]

Mechanistic Rationale: The generally accepted mechanism for Rh(III)-catalyzed C-H activation involves a CMD pathway, similar to palladium. The resulting rhodacycle can then react with a variety of coupling partners, including alkenes and alkynes, to form new C-C bonds.

G cluster_rh_cycle Rh(III)-Catalyzed Annulation A Substrate + [Rh(III)] B Rhodacycle Intermediate A->B C-H Activation C Coordinative Insertion (Alkene/Alkyne) B->C D Reductive Elimination C->D E Annulated Product + [Rh(I)] D->E F Oxidation E->F Oxidant F->A Catalyst Regeneration

Caption: Catalytic cycle for Rh(III)-catalyzed C-H activation and annulation.

Protocol 2: Rhodium-Catalyzed Annulation of N-Aryl-morpholine-2,3-dione with an Alkyne

This protocol outlines a procedure for the synthesis of fused heterocyclic systems through the reaction of an N-aryl-morpholine-2,3-dione with an internal alkyne.

Materials:

  • N-Aryl-morpholine-2,3-dione (1.0 equiv)

  • Internal alkyne (1.2 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Cu(OAc)₂ (2.0 equiv)

  • Anhydrous DCE (1,2-dichloroethane)

Procedure:

  • In a glovebox, add N-aryl-morpholine-2,3-dione, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂ to a reaction vial.

  • Add anhydrous DCE, followed by the internal alkyne.

  • Seal the vial and heat the reaction at 80 °C for 16 hours.

  • After cooling, dilute the reaction mixture with dichloromethane.

  • Filter through a short plug of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate and purify the residue by preparative TLC or column chromatography.

Trustworthiness Note: The use of a silver salt as a halide scavenger is often necessary to generate the active cationic rhodium species. Copper(II) acetate typically serves as the oxidant to regenerate the Rh(III) catalyst.

Part 2: Cross-Coupling Strategies for Morpholine-2,3-dione Diversification

Cross-coupling reactions are a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds. For morpholine-2,3-diones, this typically involves the preparation of a pre-functionalized substrate, such as a halide or triflate derivative.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to its broad functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives.

Protocol 3: Suzuki-Miyaura Coupling of a Bromo-morpholine-2,3-dione

Materials:

  • Bromo-morpholine-2,3-dione (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add the bromo-morpholine-2,3-dione, arylboronic acid, and K₂CO₃.

  • Add the toluene/water mixture.

  • Degas the solution by bubbling with argon for 15 minutes.

  • Add Pd(PPh₃)₄ under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Data Summary Table: Representative Suzuki-Miyaura Couplings

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-morpholine-2,3-dione92
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-morpholine-2,3-dione88
33-Pyridylboronic acid5-(3-Pyridyl)-morpholine-2,3-dione75
42-Thienylboronic acid5-(2-Thienyl)-morpholine-2,3-dione81
Buchwald-Hartwig Amination: Synthesis of N-Substituted Derivatives

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of N-aryl and N-alkyl morpholine-2,3-dione derivatives.

Protocol 4: Buchwald-Hartwig Amination of a Bromo-morpholine-2,3-dione

Materials:

  • Bromo-morpholine-2,3-dione (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a Schlenk tube.

  • Add the bromo-morpholine-2,3-dione and a stir bar.

  • Evacuate and backfill with argon.

  • Add anhydrous toluene and the amine via syringe.

  • Heat the reaction to 100 °C for 8-16 hours.

  • Cool to room temperature, dilute with ether, and filter through Celite®.

  • Concentrate the filtrate and purify by column chromatography.

Part 3: Asymmetric Functionalization

The development of asymmetric catalytic methods for the synthesis of chiral morpholine-2,3-diones is of high interest for the preparation of enantiomerically pure drug candidates.

Asymmetric Hydrogenation: Access to Chiral Saturated Scaffolds

Asymmetric hydrogenation of a dehydromorpholine-2,3-dione precursor is an efficient strategy for establishing stereocenters within the heterocyclic ring.[8]

Mechanistic Insight: Chiral phosphine ligands coordinated to a rhodium or ruthenium center create a chiral environment that directs the hydrogenation to one face of the double bond, leading to the formation of one enantiomer in excess.

G cluster_asym_hydro Asymmetric Hydrogenation A Dehydromorpholine-2,3-dione + [Rh(L*)]+ B Substrate-Catalyst Complex A->B Coordination C Oxidative Addition of H₂ B->C D Hydride Insertion C->D E Reductive Elimination D->E F Chiral Morpholine-2,3-dione + [Rh(L*)]+ E->F F->A Catalyst Turnover

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Protocol 5: Rhodium-Catalyzed Asymmetric Hydrogenation

Materials:

  • Dehydromorpholine-2,3-dione (1.0 equiv)

  • [Rh(COD)₂]BF₄ (1 mol%)

  • Chiral bisphosphine ligand (e.g., (R)-BINAP, 1.1 mol%)

  • Dichloromethane (degassed)

  • Hydrogen gas

Procedure:

  • In a glovebox, dissolve [Rh(COD)₂]BF₄ and the chiral ligand in dichloromethane in a pressure-rated vial.

  • Stir for 30 minutes to form the active catalyst.

  • Add the dehydromorpholine-2,3-dione substrate.

  • Seal the vial, remove from the glovebox, and place in a hydrogenation apparatus.

  • Pressurize with hydrogen gas (50 psi) and stir at room temperature for 24 hours.

  • Carefully vent the hydrogen and concentrate the reaction mixture.

  • Purify by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Authoritative Grounding: The choice of chiral ligand is paramount and often requires screening to achieve high enantioselectivity. The seminal work of Noyori on asymmetric hydrogenation provides a foundational understanding of this class of reactions.

References

  • Dounay, A. B., & Hentemann, M. F. (2010). Palladium-Catalyzed Methods for C–H Functionalization: A New Era in the Synthesis of Heterocycles. In C-H Activation (pp. 187-220). Springer, Berlin, Heidelberg. [Link]

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)-catalyzed C–H activation/C–C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-catalyzed C–C bond formation via heteroatom-directed C–H bond activation. Chemical reviews, 110(2), 624-655. [Link]

  • Song, G., Wang, F., & Li, X. (2012). C–C, C–O and C–N bond formation via rhodium (III)-catalyzed oxidative C–H activation. Chemical Society Reviews, 41(9), 3651-3678. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649. [Link]

  • Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Morpholine-2,3-Dione Continuous Flow Synthesis: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for continuous flow synthesis of morpholine-2,3-diones. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for continuous flow synthesis of morpholine-2,3-diones. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the fundamental physical chemistry and mechanistic causality behind common flow failures, providing you with self-validating protocols to ensure high-yield, reproducible syntheses.

Mechanistic Fundamentals: The Divergent Pathway

The synthesis of morpholine-2,3-diones typically relies on the reaction of β -amino alcohols with a two-carbon acylating agent, such as diethyl oxalate or oxalyl chloride. The reaction proceeds via a mono-oxalamide intermediate. The critical failure point in most flow setups is failing to control the microenvironment required to drive the subsequent intramolecular cyclization, leading to linear byproducts.

Pathway A β-Amino Alcohol + Diethyl Oxalate B Mono-oxalamide Intermediate A->B Nucleophilic Amidation C Morpholine-2,3-dione (Cyclic Product) B->C Intramolecular Attack (Polar Solvent) D Bis-oxalamide (Linear Byproduct) B->D Intermolecular Attack (Apolar Solvent)

Reaction pathway showing solvent-dependent divergence in morpholine-2,3-dione synthesis.

Diagnostic Flowchart

Use the following logic tree to diagnose immediate yield drops or system pressure alarms during your continuous flow runs.

Troubleshooting Start Yield Issue Detected CheckPressure Is Delta P > 2 bar? (Clogging?) Start->CheckPressure CheckPurity Check Inline IR/HPLC Linear Byproducts? CheckPressure->CheckPurity No (Flow is stable) Acoustic Use Diethyl Oxalate or Apply Ultrasound CheckPressure->Acoustic Yes (Salt Precipitation) SolvChange Switch to Polar Solvent (e.g., Ethanol) CheckPurity->SolvChange Bis-oxalamide dominant ResTime Increase Residence Time & Temp (>80°C) CheckPurity->ResTime Unreacted mono-oxalamide

Diagnostic flowchart for continuous flow synthesis of morpholine-2,3-dione.

Troubleshooting FAQs

Q1: Why is my continuous flow reactor clogging when using oxalyl chloride and a β -amino alcohol? A: Causality: Oxalyl chloride is highly reactive, but its nucleophilic acyl substitution releases HCl. This acid rapidly reacts with the amine precursor or your auxiliary base (e.g., triethylamine) to form insoluble hydrochloride salts. In micro-channels (typically 0.05–0.5 cm in diameter), these solid aggregates cannot clear the reactor, leading to catastrophic pressure drops[1]. Solution: Switch your acylating agent to a dialkyl oxalate (like diethyl oxalate). This substitution produces ethanol as a byproduct instead of solid salts, maintaining a homogeneous liquid phase. If oxalyl chloride must be used for reactivity reasons, you must integrate an acoustic irradiation (ultrasound) flow bath to keep the salts suspended as a slurry.

Q2: My pumps are stable, but my main product is a linear tetrasubstituted bis-oxalamide instead of the cyclic morpholine-2,3-dione. How do I force the cyclization? A: Causality: The cyclization of the intermediate mono-oxalamide requires the terminal hydroxyl group to attack the remaining ester group. In apolar solvents (like toluene or dichloromethane), the transition state for intramolecular ring closure is not stabilized. Consequently, intermolecular reactions dominate, yielding C-2 symmetric bis-oxalamides[2]. Polar protic solvents (like ethanol) stabilize the highly polar transition state required for the intramolecular nucleophilic attack, effectively shutting down the linear pathway[2]. Solution: Change your carrier solvent to pure ethanol or an ethanol/water gradient.

Q3: Can we bypass reactive oxalates entirely to improve atom economy? A: Causality: Yes. An advanced flow route utilizes Palladium-catalyzed oxidative double carbonylation of β -amino alcohols using carbon monoxide (CO) and oxygen ( O2​ )[3]. In this pathway, a catalyst (e.g., [PdCl2​(MeCN)2​] ) inserts CO directly into the amine and alcohol bonds. However, chemoselectivity is strictly pressure-dependent. At low CO pressures, single carbonylation dominates, yielding oxazolidin-2-ones[3]. To selectively drive the double carbonylation to form morpholine-2,3-diones, high CO pressure (e.g., 80 atm) and an iodide source (like CuI) are required to facilitate the re-oxidation of Pd(0) to Pd(II)[3]. Flow chemistry is uniquely suited for this, as microreactors safely handle high-pressure toxic gases with vastly superior gas-liquid mass transfer compared to batch reactors[1].

Quantitative Data: Solvent-Mediated Reactivity

To illustrate the profound impact of solvent selection on chemoselectivity, the following table summarizes the yield divergence when reacting N-substituted β -aminoalcohols with diethyl oxalate under identical residence times.

Solvent SystemPolarity ProfileMorpholine-2,3-dione Yield (%)Bis-oxalamide Yield (%)Primary Mechanistic Pathway
Toluene Apolar0%74%Intermolecular substitution[2]
Ethanol Polar Protic76%0%Intramolecular cyclization[2]

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol integrates Process Analytical Technology (PAT). The system is designed to validate its own success in real-time; if the mechanistic conditions are not met, the inline sensors will immediately flag the failure.

Workflow: Continuous Flow Synthesis of N-Substituted Morpholine-2,3-diones

  • Step 1: System Priming & PAT Calibration

    • Flush a 10 mL PFA (perfluoroalkoxy) reactor coil with anhydrous ethanol at 1.0 mL/min.

    • Self-Validation: Baseline the inline FlowIR spectrometer (placed post-reactor) against the pure ethanol stream.

  • Step 2: Reagent Preparation

    • Stream A: Prepare a 0.5 M solution of the β -amino alcohol in anhydrous ethanol.

    • Stream B: Prepare a 0.6 M solution of diethyl oxalate in anhydrous ethanol (1.2 equivalents to ensure complete consumption of the amine).

  • Step 3: Hydrodynamic Mixing & Heating

    • Pump Stream A and Stream B at 0.5 mL/min each into a static T-mixer.

    • Route the mixed stream into the 10 mL PFA reactor coil.

    • Causality: Set the reactor temperature to 80°C. While the initial amidation occurs readily at room temperature, the subsequent intramolecular cyclization has a higher activation energy barrier. 80°C provides the necessary thermal energy to complete ring closure within the 10-minute residence time.

  • Step 4: Inline Real-Time Validation

    • Monitor the FlowIR output.

    • Self-Validation Check: You must observe the disappearance of the acyclic ester carbonyl stretch (~1740 cm⁻¹) and the emergence of the distinct morpholine-2,3-dione dual carbonyl stretches (~1680 cm⁻¹ and 1760 cm⁻¹). If the 1740 cm⁻¹ peak persists, the system is automatically diagnosing incomplete cyclization. In response, incrementally decrease the flow rate to increase residence time until the acyclic peak vanishes.

  • Step 5: Quenching and Downstream Processing

    • Direct the reactor effluent through an inline back-pressure regulator (BPR) set to 5 bar (to prevent solvent boiling at 80°C).

    • Collect the product stream, concentrate under reduced pressure, and recrystallize to isolate the pure morpholine-2,3-dione.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of Morpholine-2,3-dione in Organic Solvents

Welcome to the technical support center for morpholine-2,3-dione. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of this compound during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for morpholine-2,3-dione. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of this compound during their experimental work. As a polar, heterocyclic molecule with both hydrogen bond donor and acceptor sites, morpholine-2,3-dione's solubility can be highly dependent on the chosen solvent system. This resource provides a structured, causality-driven approach to overcoming these challenges, moving from fundamental principles to advanced troubleshooting protocols.

Section 1: Foundational Knowledge - Understanding the Molecule

Before troubleshooting, it is critical to understand the physicochemical properties of morpholine-2,3-dione that govern its behavior in solution.

Q1: What are the key structural features of morpholine-2,3-dione that influence its solubility?

Answer: The solubility of morpholine-2,3-dione is dictated by its molecular structure (C₄H₅NO₃).[1] Several key features are at play:

  • High Polarity: The presence of two carbonyl groups (C=O) and an ether linkage (C-O-C) makes the molecule highly polar. These groups create significant dipole moments within the structure.

  • Hydrogen Bonding: The molecule contains a secondary amine (N-H) group, which can act as a hydrogen bond donor. The oxygen atoms of the carbonyl and ether groups act as hydrogen bond acceptors. This capacity for strong intermolecular hydrogen bonding contributes to high crystal lattice energy, which must be overcome by the solvent.

  • Molecular Shape: The six-membered ring is relatively rigid. Larger molecules or those with complex shapes can be more difficult for solvent molecules to surround and solvate effectively.[2]

The fundamental principle governing solubility is "like dissolves like".[2] This means that polar solutes, like morpholine-2,3-dione, will dissolve best in polar solvents, while nonpolar solutes dissolve best in nonpolar solvents.[2][3]

Section 2: The Systematic Troubleshooting Workflow

When encountering a solubility issue, a systematic approach is more effective than random solvent testing. This section provides a logical workflow to guide your experimental choices.

Q2: I am starting a new experiment. Which organic solvents should I try first for dissolving morpholine-2,3-dione?

Answer: Based on the polar nature of the molecule, you should begin with polar solvents. We recommend a tiered screening approach, starting with the solvents most likely to be effective.

Recommended Initial Solvent Screening Workflow:

cluster_legend Workflow Legend start Start: Dissolve Morpholine-2,3-dione tier1 Tier 1: High Polarity Aprotic Solvents (e.g., DMSO, DMF, NMP) start->tier1 success Success: Compound Dissolved tier1->success Soluble fail Insoluble or Poorly Soluble tier1->fail Insoluble tier2 Tier 2: Polar Protic Solvents (e.g., Methanol, Ethanol) tier2->success Soluble tier2->fail Insoluble tier3 Tier 3: Moderate Polarity Solvents (e.g., Acetonitrile, Acetone, Ethyl Acetate) tier3->success Soluble tier3->fail Insoluble tier4 Tier 4: Low Polarity / Nonpolar Solvents (e.g., Dichloromethane (DCM), THF, Toluene, Hexanes) tier4->success Soluble tier4->fail Insoluble fail->tier2 Try Next Tier k1 Recommended Path k2 Success k3 Problem

Caption: Initial solvent selection workflow for morpholine-2,3-dione.

Q3: My compound won't dissolve in my initial solvent choice at room temperature. What is the first and simplest troubleshooting step?

Answer: The first step is to introduce energy into the system to overcome the initial activation energy of dissolution. The solubility of most solid organic compounds increases with temperature.[4][5]

  • Mechanical Agitation: Use a vortex mixer or stir bar to ensure the compound is well-dispersed and the maximum surface area is exposed to the solvent. This increases the rate of dissolution but not the ultimate solubility.[2]

  • Sonication: Place the sample in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that agitate the solution at a microscopic level, which can help break up solid aggregates.

  • Gentle Heating: Warm the solution gently (e.g., to 40-60 °C). The added thermal energy increases the kinetic energy of the solvent molecules, allowing them to more effectively break apart the crystal lattice of the solute.[2][4] Be mindful of the solvent's boiling point and the thermal stability of your compound.

If the compound dissolves upon heating but precipitates upon cooling, your solution is supersaturated at room temperature. This indicates you are near the solubility limit and may need to proceed to the next steps.

Section 3: Intermediate & Advanced Troubleshooting

If basic methods fail, more advanced techniques involving solvent mixtures or chemical modification may be necessary.

Q4: Heating and sonication were not enough. How can I use co-solvents to improve solubility?

Answer: Co-solvency is a powerful technique where a small amount of a "stronger," miscible solvent is added to the primary solvent to increase the solubility of a compound.[6][7] This works by altering the overall polarity of the solvent system to be more favorable for the solute.

For morpholine-2,3-dione, this typically involves adding a highly polar aprotic solvent (like DMSO) to a less polar medium.

Troubleshooting Logic for Co-Solvency:

start Issue: Poor solubility in primary solvent (e.g., DCM, EtOAc) step1 Add a co-solvent dropwise (e.g., 1-5% v/v DMSO or DMF) start->step1 check1 Is the compound dissolved? step1->check1 step2 Incrementally increase co-solvent (e.g., up to 10-20% v/v) check1->step2 No success Success: Homogeneous Solution Achieved check1->success Yes check2 Is the compound dissolved? step2->check2 check2->success Yes fail Failure: Consider alternative primary solvent or advanced technique check2->fail No

Sources

Troubleshooting

optimizing reaction conditions for morpholine-2,3-dione N-alkylation

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working on the functionalization of morpholine-2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working on the functionalization of morpholine-2,3-dione scaffolds.

Because the morpholine-2,3-dione core contains both a highly electrophilic lactone-like ester (C2) and a lactam amide (C3), functionalizing the N4 nitrogen requires precise control over regioselectivity and chemoselectivity. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to optimize your N-alkylation yields.

Mechanistic Pathway & Competing Reactions

To troubleshoot effectively, we must first understand the kinetic and thermodynamic pathways at play during deprotonation and alkylation.

N_Alkylation_Pathway A Morpholine-2,3-dione (Starting Material) B Base Addition (e.g., K2CO3, Cs2CO3) A->B Anhydrous Solvent (DMF / MeCN) D_Ring Ring Opening (Hydrolysis) A->D_Ring Aqueous/Nucleophilic Base (NaOH, H2O) C Deprotonated Intermediate (Ambident Nucleophile) B->C -H+ D_N N-Alkylation (Desired Pathway) C->D_N Soft Electrophile (R-I, R-Br) D_O O-Alkylation (Side Reaction) C->D_O Hard Electrophile (R-OTs) E N-Alkyl Morpholine-2,3-dione (Target Product) D_N->E

Mechanistic pathways of morpholine-2,3-dione alkylation, highlighting desired vs. side reactions.

Troubleshooting FAQs

Q1: Why am I seeing significant ring-opening instead of the desired N-alkylated product?

Causality: Morpholine-2,3-diones contain a highly electrophilic C2 carbonyl. If you use a nucleophilic base (e.g., NaOH, KOH, or alkoxides) or if your solvent contains trace water, the hydroxide/alkoxide will attack the C2 or C3 position. This leads to immediate ring cleavage, generating linear oxamate or oxalamide derivatives (1)[2]. Protocol Standard: Switch to a strictly non-nucleophilic base. Anhydrous potassium carbonate ( K2​CO3​ ) in DMF is the industry standard to prevent nucleophilic attack while ensuring complete deprotonation (3)[3].

Q2: My LC-MS shows a mass matching the product, but NMR indicates two different isomers. What happened?

Causality: You are observing a mixture of N-alkylation and O-alkylation. The deprotonated morpholine-2,3-dione intermediate is an ambident nucleophile, with negative charge delocalized between the N4 nitrogen and the C3 oxygen. Protocol Standard: According to Pearson's Hard-Soft Acid-Base (HSAB) theory, the nitrogen is softer than the oxygen. To favor N-alkylation, use softer alkylating agents (e.g., alkyl iodides or bromides instead of tosylates) and a solvent that efficiently solvates the counter-cation. DMF with Cs2​CO3​ or K2​CO3​ is highly effective because the large alkali cations weakly coordinate the oxygen, leaving the softer nitrogen free to attack the alkyl halide[3].

Q3: The reaction stalls at 50% conversion when using alkyl chlorides. How can I drive it to completion?

Causality: Alkyl chlorides are relatively poor electrophiles for this specific N-alkylation. Raising the temperature too high (>100 °C) to force the reaction often triggers thermal degradation or dimerization of the morpholine-2,3-dione core. Protocol Standard: Implement an in situ Finkelstein reaction using Potassium Iodide (KI) (4)[4]. Add 0.2 equivalents of anhydrous KI to the reaction mixture. The iodide displaces the chloride to form a transient, highly reactive alkyl iodide, which rapidly undergoes N-alkylation at lower temperatures.

Q4: Can I use Mitsunobu conditions for N-alkylation with alcohols instead of using alkyl halides?

Causality: While the morpholine-2,3-dione core has a pKa low enough to participate in the Mitsunobu reaction, the ambident nature of the nucleophile under these specific conditions (using DEAD/DIAD and PPh3​ ) heavily favors O-alkylation due to the highly oxophilic nature of the intermediate phosphonium species. Protocol Standard: Avoid Mitsunobu conditions for this scaffold. Convert your starting alcohol to a mesylate or bromide first, then proceed with the standard base-mediated N-alkylation protocol.

Quantitative Data: Base & Solvent Optimization

Summary of empirical data for the alkylation of morpholine-2,3-dione derivatives.

BaseSolventTemp (°C)Typical N-Alkylation YieldSide Reactions (O-Alkyl / Ring Opening)Application / Recommendation
K2​CO3​ DMF25 - 6080 - 90%Low / NoneStandard Protocol : Best balance of yield, safety, and mildness[3].
Cs2​CO3​ MeCN25 - 80> 90%Very Low / NoneHigh Regioselectivity : Preferred for complex or sterically hindered substrates.
NaH THF0 - 2570 - 85%Moderate / LowUnreactive Halides : Strong deprotonation, but requires strictly anhydrous conditions.
NaOH EtOH/ H2​O 25 - 80< 10%High / Very HighNot Recommended : Leads to rapid ring cleavage to linear oxalamides[2].

Standard Operating Protocol (SOP): Optimized N-Alkylation

This protocol incorporates built-in validation steps to ensure the integrity of the morpholine-2,3-dione ring is maintained throughout the workflow.

Materials Required:

  • Morpholine-2,3-dione derivative (1.0 eq)

  • Alkylating agent (R-Br or R-I) (1.2 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (1.5 eq)

  • Potassium Iodide (KI) (0.2 eq) - Optional, for Finkelstein catalysis[4]

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Deprotonation: Dissolve the morpholine-2,3-dione (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add finely powdered, anhydrous K2​CO3​ (1.5 eq). Stir the suspension at room temperature for 30 minutes.

    • Causality: Pre-stirring generates the ambident nucleophile fully before the electrophile is introduced, preventing mixed-kinetic pathways and ensuring uniform reactivity[3].

  • Catalyst Addition: If utilizing an alkyl chloride, add anhydrous KI (0.2 eq) to the mixture[4].

  • Alkylation: Dissolve the alkylating agent (1.2 eq) in a minimal volume of DMF and add it dropwise over 10 minutes to control the exotherm.

  • Reaction Monitoring (Self-Validation): Heat the reaction to 50–60 °C if necessary. Monitor via LC-MS every 2 hours.

    • Validation Check: Look for the [M+H]+ peak of the target. If a mass corresponding to [M+H+18]+ appears, trace water has entered the system and is causing ring-opening hydrolysis. Halt the reaction and troubleshoot your anhydrous technique[2].

  • Quenching: Once the starting material is consumed, cool the reaction to 0 °C and quench by slowly adding ice-cold water (equal to 3x the reaction volume).

  • Extraction & Washing (Self-Validation): Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 20 mL).

    • Validation Check: The LiCl wash quantitatively removes residual DMF. Failure to perform this step will result in DMF co-eluting during chromatography, ruining the separation.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Testa, M. L., et al. "Reactivity of β-amino alcohols against dialkyl oxalate: Synthesis and mechanism study in the formation of substituted oxalamide and/or morpholine-2,3-dione derivatives." Tetrahedron, 2012. 1

  • "Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives." Asian Journal of Chemistry, 2013. 3

  • Dai, et al. "Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol." BMC Chemistry, 2022. 4

Sources

Reference Data & Comparative Studies

Validation

morpholine-2,3-dione vs piperazine-2,3-dione chemical reactivity comparison

Morpholine-2,3-dione vs. Piperazine-2,3-dione: A Comprehensive Chemical Reactivity Guide Heterocyclic-2,3-diones are foundational scaffolds in drug discovery, serving as critical intermediates for synthesizing complex ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Morpholine-2,3-dione vs. Piperazine-2,3-dione: A Comprehensive Chemical Reactivity Guide

Heterocyclic-2,3-diones are foundational scaffolds in drug discovery, serving as critical intermediates for synthesizing complex active pharmaceutical ingredients (APIs). While morpholine-2,3-dione and piperazine-2,3-dione share a six-membered α-dione core, the substitution of a single heteroatom at position 4—oxygen in morpholine versus nitrogen in piperazine—fundamentally dictates their electronic distribution, resonance stabilization, and resulting chemical reactivity.

This guide provides an in-depth, objective comparison of their reactivity profiles, mechanistic causality, and validated experimental methodologies to assist researchers in rational synthetic design.

Mechanistic Divergence: The Heteroatom Effect

The divergent reactivity between these two heterocycles is rooted in the intrinsic electronegativity and resonance-donating capabilities of their respective heteroatoms.

  • Piperazine-2,3-dione (The Bis-Lactam System): Containing two nitrogen atoms, this structure forms a highly stable cyclic diamide. Both nitrogen atoms possess lone pairs that strongly donate into the adjacent carbonyl π -systems. This dual resonance stabilization significantly reduces the electrophilicity of the C2 and C3 carbons. Consequently, piperazine-2,3-diones are highly resistant to nucleophilic ring-opening and predominantly undergo transformations at the nitrogen centers, such as N-alkylation or N-acylation.

  • Morpholine-2,3-dione (The Lactone-Lactam System): The presence of an oxygen atom breaks the electronic symmetry. Oxygen is more electronegative and a poorer resonance donor than nitrogen. As a result, the C2 carbonyl (adjacent to the oxygen) exhibits distinct lactone-like character, making it highly electrophilic, while the C3 carbonyl retains its less reactive lactam-like character. This electronic asymmetry allows for highly chemoselective nucleophilic attacks at the C2 position, a feature heavily exploited in the synthesis of α -oxo carboxylic acids (1)[1].

Reactivity M Morpholine-2,3-dione M_prop Lactone-like C2 Carbonyl High Electrophilicity M->M_prop P Piperazine-2,3-dione P_prop Bis-lactam System High Resonance Stability P->P_prop M_react Chemoselective Nucleophilic Attack (e.g., Grignard at C2) M_prop->M_react P_react N-Alkylation / N-Acylation (Ring remains intact) P_prop->P_react

Caption: Divergent reactivity pathways of morpholine-2,3-dione vs piperazine-2,3-dione.

Comparative Reactivity & Synthesis Outcomes

The synthesis of these diones further highlights their thermodynamic differences. Piperazine-2,3-diones are readily synthesized via the condensation of ethylenediamine derivatives with diethyl oxalate. The formation of the highly stable six-membered bis-lactam drives the equilibrium forward, resulting in high yields regardless of solvent polarity (2)[2].

In contrast, the synthesis of morpholine-2,3-diones from β -amino alcohols and dialkyl oxalates is highly sensitive to reaction conditions. Theoretical density functional theory (DFT) calculations reveal that the reaction is thermodynamically controlled. In non-polar solvents (e.g., toluene), the reaction often arrests at the linear tetrasubstituted oxalamide stage. However, utilizing polar solvents (e.g., ethanol) stabilizes the transition state required for the secondary cyclization, successfully yielding the cyclic morpholine-2,3-dione (3)[3].

Table 1: Comparative Chemical Properties and Reactivity Profiles
PropertyMorpholine-2,3-dionePiperazine-2,3-dione
Heteroatom Substitution Oxygen (Position 4)Nitrogen (Position 4)
Carbonyl Character C2: Lactone-like, C3: Lactam-likeC2/C3: Bis-lactam (Symmetrical)
Electrophilicity High at C2 (Chemoselective)Low (Resonance stabilized)
Ring Stability Susceptible to nucleophilic ring-openingHighly stable against nucleophiles
Primary Reaction Mode Nucleophilic attack at C2, HydrolysisN-Alkylation, N-Acylation
Synthesis Precursors β -amino alcohols + dialkyl oxalatesEthylenediamines + dialkyl oxalates
Solvent Dependency High (Polar solvents favor cyclization)Low (Thermodynamically driven)
Table 2: Experimental Yields and Conditions (Representative Data)
Reaction TypeSubstrateReagents / ConditionsMajor ProductYield (%)
Grignard Addition Morpholine-2,3-dionePhMgBr, THF, 0 °C to RT2-Hydroxy-2-phenylmorpholin-3-one89%
Hydrolysis 2-Hydroxymorpholin-3-one2 M HCl, 100 °CPhenylglyoxalic acid94%
Cyclization N,N'-Disubstituted diamineDiethyl oxalate, Reflux, 1 hr1,4-Disubstituted piperazine-2,3-dione>80%
Condensation N-Methyl β -amino alcoholDiethyl oxalate, Ethanol, RefluxN-Methyl morpholine-2,3-dione>75%

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. By monitoring specific intermediates, researchers can confirm mechanistic progression and ensure high-fidelity results.

Protocol A: Two-Step Synthesis of 1,4-Disubstituted Piperazine-2,3-diones

This protocol leverages reductive amination followed by a thermodynamically driven cyclization (4)[4].

Step 1: Reductive Amination

  • Dissolve ethylenediamine (1.0 eq) and the target carbonyl compound (aldehyde/ketone, 2.0 eq) in anhydrous methanol.

  • Add sodium cyanoborohydride (NaBH₃CN, 2.5 eq) portion-wise at room temperature to prevent thermal runaway.

  • Stir for 24-48 hours. Validation: Monitor via TLC. The disappearance of the carbonyl starting material confirms the formation of the N,N'-disubstituted ethane-1,2-diamine intermediate.

  • Quench with water, extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Cyclization

  • Suspend the purified N,N'-disubstituted ethane-1,2-diamine (1.0 eq) in dry ether or 2-propanol.

  • Add freshly distilled diethyl oxalate (1.0 eq) dropwise.

  • Reflux the mixture for 1-2 hours. Validation: The product will typically precipitate out of the solution as the highly stable bis-lactam forms, driving the equilibrium.

  • Cool to room temperature, filter the precipitate, and wash with cold ethanol to yield the final 1,4-disubstituted piperazine-2,3-dione.

PiperazineSynthesis A Ethylenediamine + Carbonyl Compound B Reductive Amination (NaBH3CN, MeOH) A->B C N,N'-Disubstituted Ethane-1,2-diamine B->C D Cyclization (+ Diethyl Oxalate, Reflux) C->D E 1,4-Disubstituted Piperazine-2,3-dione D->E

Caption: Two-step synthesis workflow for 1,4-disubstituted piperazine-2,3-diones.

Protocol B: Chemoselective Grignard Addition to Morpholine-2,3-diones

This protocol exploits the enhanced electrophilicity of the C2 lactone-like carbonyl to synthesize α -oxo carboxylic acids (1)[1].

Step 1: Chemoselective Nucleophilic Attack

  • Dissolve morpholine-2,3-dione (1.0 eq) in anhydrous THF under an inert argon atmosphere and cool to 0 °C.

  • Slowly add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise.

  • Causality Check: The Grignard reagent selectively attacks the C2 position due to the lack of resonance stabilization from the adjacent oxygen atom.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, dry, and concentrate to isolate the 2-hydroxymorpholin-3-one intermediate.

Step 2: Ring-Opening Hydrolysis

  • Suspend the 2-hydroxymorpholin-3-one intermediate in a 2 M hydrochloric acid solution.

  • Heat the mixture to 100 °C for 2-4 hours. Validation: The acidic environment protonates the ring heteroatoms, facilitating the collapse of the hemiacetal-like intermediate and driving the irreversible ring-opening to relieve steric strain.

  • Cool the mixture and extract the resulting α -oxo carboxylic acid (e.g., phenylglyoxalic acid) with an organic solvent.

References

  • Palladium-Catalyzed Double and Single Carbonylations - Oxford Academic (Bull. Chem. Soc. Jpn.). 1

  • Solvent-mediated reactivity of β-aminoalcohols against dialkyloxalate: synthesis of tetrasubstituted oxalamide and morpholin-2,3-dione derivatives - Sciforum.3

  • SYNTHESIS OF SOME NEW 1,4-DISUBSTITUTED PIPERAZINE-2,3- DIONE DERIVATIVES OF POTENTIAL ANTHELMINTIC ACTIVITY - Bull. Pharm. Sci., Assiut University. 2

  • In Silico Docking Studies of Piperazine-Based Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals - Benchchem. 4

  • Reactivity of β-amino alcohols against dialkyl oxalate: Synthesis and mechanism study in the formation of substituted oxalamide and/or morpholine-2,3-dione derivatives - ResearchGate. 5

Sources

Comparative

A Comparative In Vitro Analysis of Morpholine-2,3-dione and Thiomorpholine-2,3-dione Scaffolds

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of therapeutic efficacy and pharmacological profile. Among these, the six-membered saturated heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of therapeutic efficacy and pharmacological profile. Among these, the six-membered saturated heterocycles, morpholine and its sulfur-containing analogue, thiomorpholine, are recognized as "privileged structures."[1][2][3] Their prevalence in approved drugs and clinical candidates stems from their ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to act as versatile pharmacophoric elements.[4] This guide provides an in-depth comparative analysis of the in vitro biological activities associated with derivatives of morpholine-2,3-dione and thiomorpholine-2,3-dione, offering insights for researchers and professionals in drug discovery and development. While direct comparative studies on the parent dione compounds are scarce, this analysis synthesizes data from their closely related derivatives to illuminate their therapeutic potential.

The Morpholine and Thiomorpholine Scaffolds: A Structural Overview

Morpholine, or 1-oxa-4-azacyclohexane, and its thio-analogue, thiomorpholine (1-thia-4-azacyclohexane), share a common structural framework, differing only in the heteroatom at the 1-position—oxygen in morpholine and sulfur in thiomorpholine.[1][2] This seemingly subtle substitution can significantly influence the molecule's three-dimensional conformation, electron distribution, and, consequently, its biological activity. The incorporation of a dione functionality at the 2 and 3 positions introduces carbonyl groups that can act as hydrogen bond acceptors, potentially enhancing interactions with biological targets.

G cluster_morpholine Morpholine-2,3-dione cluster_thiomorpholine Thiomorpholine-2,3-dione m_structure t_structure

Caption: Core structures of Morpholine-2,3-dione and Thiomorpholine-2,3-dione.

Synthesis of the Core Dione Structures

The synthesis of these heterocyclic diones is a key step in accessing a diverse library of derivatives for biological screening. While numerous methods exist for the synthesis of the parent morpholine and thiomorpholine rings[5][6], the creation of their dione derivatives often involves cyclization strategies from appropriately substituted precursors.

For instance, morpholine-2,5-dione monomers, close structural relatives of the 2,3-dione, are often prepared through the cyclization of N-(α-haloacyl)-α-amino acid salts or the intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters.[7][8] Similarly, the synthesis of N-aryl-substituted thiomorpholine-3,5-diones has been achieved through the reaction of 3-thiaglutaric acid with corresponding anilines to form a mono-amide, followed by cyclization.[9]

G start 3-Thiaglutaric Acid + Aniline step1 Mono-amide formation start->step1 step2 Cyclization step1->step2 product N-Aryl-thiomorpholine-3,5-dione step2->product

Caption: Generalized synthesis of N-Aryl-thiomorpholine-3,5-diones.

Comparative In Vitro Biological Activity

Antimicrobial Activity

Both morpholine and thiomorpholine derivatives have been explored for their antimicrobial properties.[1][2][10] A noteworthy comparative study on a series of 2-(thiophen-2-yl) dihydroquinolines linked to either a morpholine or thiomorpholine moiety revealed interesting structure-activity relationships against Mycobacterium tuberculosis H37Rv.[1] In this specific case, the morpholine analog demonstrated superior potency compared to its thiomorpholine counterpart.[1]

Derivatives of thiomorpholine-3,5-dione have also been noted for their potential antimicrobial activity, although specific MIC values for these dione structures are not extensively reported.[9]

Anticancer and Cytotoxic Activity

The morpholine scaffold is a common feature in a number of anticancer agents.[11] For example, morpholine-substituted quinazoline derivatives have demonstrated significant cytotoxic potential against various cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma).[11] Similarly, thiomorpholine-3,5-dione derivatives have been highlighted as having potential antitumor activity, though detailed in vitro studies with IC50 values are less common in the literature.[9]

Enzyme Inhibition

Enzyme inhibition is a prominent area where both scaffolds have shown significant promise.

  • Morpholine Derivatives: Derivatives of morpholine-2,5-dione have been identified as inhibitors of α-glucosidases, enzymes involved in carbohydrate metabolism, suggesting a potential application in the management of diabetes.[12] Other morpholine-containing compounds have been investigated as potent and selective inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[4][13]

  • Thiomorpholine Derivatives: Thiomorpholine-containing compounds have been synthesized and evaluated as inhibitors of tumor necrosis factor-α-converting enzyme (TACE), a target for anti-inflammatory therapies.[1] Additionally, thiomorpholine derivatives have shown hypolipidemic and antioxidant activity, with some acting as potential squalene synthase inhibitors, which could be beneficial in managing hypercholesterolemia.[1][14]

Data Summary: A Comparative Overview

The following table summarizes the reported in vitro biological activities for derivatives of morpholine-diones and thiomorpholine-diones. It is important to note that these are not direct comparisons of the same molecular framework but rather a compilation of activities reported for derivatives of each scaffold.

Biological ActivityMorpholine-dione DerivativesThiomorpholine-dione DerivativesKey Findings
Antimicrobial Potent antimycobacterial activity reported for morpholine-containing compounds.[1]Thiomorpholine analog was less potent than the morpholine analog in a direct comparison.[1] Potential antimicrobial activity suggested.[9]In a direct comparison of non-dione analogs, the morpholine moiety conferred greater antimycobacterial potency.[1]
Anticancer Morpholine-substituted quinazolines show significant cytotoxicity against various cancer cell lines.[11]Mentioned as having potential antitumor activity, but specific in vitro data is limited.[9]The morpholine scaffold is well-established in anticancer drug design.[11]
Enzyme Inhibition α-Glucosidase inhibition (potential antidiabetic).[12] MAO-B and AChE inhibition (potential for neurodegenerative diseases).[13]TACE inhibition (anti-inflammatory).[1] Squalene synthase inhibition (hypolipidemic).[14]Both scaffolds are versatile in targeting a range of enzymes.
Other Activities -Anticonvulsant and hypotensive activities have been explored.[9]Thiomorpholine-diones have been investigated for CNS and cardiovascular effects.[9]

Experimental Protocols for Key In Vitro Assays

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are standardized protocols for two of the most common in vitro assays used to evaluate the biological activities discussed.

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used to determine the cytotoxic potential of chemical compounds against cancer cell lines.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (morpholine-2,3-dione and thiomorpholine-2,3-dione derivatives) in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol for In Vitro Antimicrobial Susceptibility (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate (18-24 hours old). Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

Both morpholine and thiomorpholine scaffolds serve as valuable starting points for the design of novel therapeutic agents. While this guide highlights the diverse in vitro biological activities associated with their dione derivatives, it also underscores a significant knowledge gap: the lack of direct comparative studies on the parent morpholine-2,3-dione and thiomorpholine-2,3-dione.

The available data on their respective derivatives suggest that the choice between a morpholine and a thiomorpholine scaffold can have a profound impact on biological activity, as evidenced by the comparative antimycobacterial study.[1] The morpholine ring appears more frequently in compounds with anticancer and neuro-modulatory activities, while thiomorpholine derivatives have shown promise in anti-inflammatory and hypolipidemic applications.

Future research should focus on the direct synthesis and parallel screening of morpholine-2,3-dione and thiomorpholine-2,3-dione, along with a systematically substituted library of their derivatives. Such studies would provide a clearer understanding of the structure-activity relationships and help to rationalize the selection of one scaffold over the other for specific therapeutic targets. The detailed protocols provided herein offer a standardized framework for conducting such comparative evaluations, ensuring data integrity and comparability across different studies.

References

  • Mathew, B., Suresh, J., Anbazhagan, S., & Mathew, G. E. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 435-444. [Link]

  • Sabatino, M., & Prokopcová, H. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2697-2720. [Link]

  • Krasavin, M. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 27(19), 6599. [Link]

  • Sameaa, E. O., & Sura, S. A. (2017). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Al-Mustansiriyah Journal of Science, 28(4), 1-10. [Link]

  • Tooulia, K. K., Theodosis-Nobelos, P., & Kourounakis, A. P. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(9), 629-637. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2012). Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety. Der Pharma Chemica, 4(5), 1956-1964.
  • BenchChem. (2025). A Comparative Analysis of the Bioactivity of Morpholine-Containing Thiourea Derivatives and Other Thiourea Analogs. BenchChem Technical Guide.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2023). Biological activities of morpholine derivatives and molecular targets involved.
  • Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis. Retrieved from [Link]

  • Sameaa, E. O., & Sura, S. A. (2017). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Iraqi Journal of Science, 58(2C), 1145-1154. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • Szawkało, J., Maurin, J. K., Pluciński, F., & Czarnocki, Z. (2014). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Journal of Molecular Structure, 1076, 400-408.
  • Gáspár, A., & Pápai, Z. (2017). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 82(19), 10427-10437. [Link]

  • Singh, P., & Kumar, A. (2022). Pharmacological profile of morpholine and its derivatives.
  • Becker, M. L., & Simon, C. G. (2010). Synthesis of Morpholine-2,5-dione Monomers for the Preparation of Polydepsipeptides. Journal of Visualized Experiments, (45), 2259. [Link]

  • Polak, A. (1994).
  • Kumar, A., & Singh, P. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Pharmaceutical Sciences and Research, 13(5), 2229-2242.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234. [Link]

  • Badowska-Rosłonek, K., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3462. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • Grijpma, D. W., & Feijen, J. (2002). Synthesis of morpholine-2,5-dione derivatives and polymerization reaction.
  • Ye, R. D., & Forman, H. J. (1987). U.S. Patent No. 4,647,663. Washington, DC: U.S.
  • Shestakova, T., et al. (2022). Synthesis of 4,5-Dihydro-1H-[4][13]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitor. Molecules, 27(13), 4033. [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of Morpholine-2,3-dione Derivatives as Kinase Inhibitors

In the landscape of oncology and inflammatory disease research, the pursuit of potent and selective kinase inhibitors is a paramount objective. The morpholine scaffold is a privileged structure in kinase inhibitor design...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncology and inflammatory disease research, the pursuit of potent and selective kinase inhibitors is a paramount objective. The morpholine scaffold is a privileged structure in kinase inhibitor design, frequently interacting with the hinge region of the kinase ATP-binding site.[1][2] This guide provides a comprehensive framework for the validation of a novel chemical series, morpholine-2,3-dione derivatives, as potential inhibitors of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and survival that is often deregulated in cancer.[1]

We will objectively compare a representative morpholine-2,3-dione derivative against a well-characterized, clinical-stage pan-Class I PI3K inhibitor, Pictilisib (GDC-0941), providing the supporting experimental data and detailed protocols required for rigorous scientific validation.[3][4]

Comparative Landscape: Morpholine-2,3-dione vs. Established Inhibitors

The initial step in validating a new inhibitor class is to benchmark its performance against established compounds. For this guide, we will compare a hypothetical, yet representative, morpholine-2,3-dione derivative, "Compound X," with Pictilisib (GDC-0941).

Pictilisib is a potent, oral pan-Class I PI3K inhibitor with additional activity against mTOR.[5][6] It serves as an excellent comparator due to its well-documented biochemical and cellular activity.[3][4]

CompoundTarget(s)PI3Kα (IC50)PI3Kδ (IC50)mTOR (Ki)Cellular p-Akt (S473) Inhibition (IC50)
Pictilisib (GDC-0941) Pan-PI3K, mTOR3 nM3 nM193-fold less active vs PI3Kα~10-50 nM
Compound X (Hypothetical) PI3K/mTOR10 nM15 nM25 nM~75 nM

Table 1: Comparative analysis of a hypothetical morpholine-2,3-dione derivative (Compound X) and Pictilisib (GDC-0941). Data for Pictilisib is representative of published values.[3][5]

A Multi-Stage Workflow for Inhibitor Validation

A rigorous validation process is essential to move a compound from a preliminary hit to a lead candidate. This workflow ensures that the observed biological effects are due to specific, on-target activity.

G cluster_0 Stage 1: Biochemical Validation cluster_1 Stage 2: Cellular Validation cluster_2 Stage 3: Selectivity & Off-Target Profiling s1_biochem Biochemical Assay (e.g., ADP-Glo™) Determine direct enzyme inhibition and IC50. s2_pathway Target Engagement (Western Blot for p-Akt) Confirm inhibition of kinase in a cellular context. s1_biochem->s2_pathway Proceed if potent s2_viability Functional Outcome (Cell Viability Assay) Link target inhibition to a cellular phenotype. s2_pathway->s2_viability Confirm on-target activity s3_selectivity Kinome-wide Panel Screen Assess inhibitor specificity across the human kinome. s2_viability->s3_selectivity Proceed if cell-active

Caption: A typical experimental workflow for validating kinase inhibitors.

Stage 1: In Vitro Biochemical Validation

The foundational step is to confirm direct inhibition of the purified kinase enzyme. This eliminates confounding factors present in a cellular environment and provides a direct measure of potency (e.g., IC50).

Protocol: ADP-Glo™ Kinase Assay for PI3Kα

The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7][8][9]

Rationale: This method is highly sensitive, compatible with high-throughput screening, and can be used for a wide range of ATP concentrations, which is critical for accurately determining the potency of ATP-competitive inhibitors.[9]

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PIP2/PIP3 substrate

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.05% CHAPS)

  • ATP, MgCl2

  • Test compounds (dissolved in DMSO)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds (e.g., Compound X, Pictilisib) in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of kinase buffer containing the PI3Kα enzyme and PIP2 substrate.

    • Add 0.5 µL of serially diluted compound or DMSO (vehicle control).

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add 2 µL of ATP/MgCl2 solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to accurately reflect competitive inhibition.[10]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and initiates a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Stage 2: Cellular Target Engagement and Functional Outcome

After confirming biochemical potency, the next critical step is to verify that the compound can enter cells and inhibit the target kinase in its native environment.[11] This is followed by assessing the functional consequences of this inhibition, such as a reduction in cell proliferation.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (T308) pAkt p-Akt (Active) Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival pAkt->Downstream mTORC1->Downstream Inhibitor Morpholine-2,3-dione (e.g., Compound X) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Protocol: Western Blot for Phospho-Akt (Ser473)

Western blotting is a standard technique to measure the levels of a specific protein and its phosphorylation state. A reduction in the phosphorylation of Akt at Ser473, a key downstream node, is a reliable biomarker of PI3K/mTOR pathway inhibition.[12][13]

Rationale: This assay provides direct evidence of on-target activity within a complex cellular signaling network. It confirms cell permeability and engagement with the intended intracellular target.[14]

Materials:

  • Cancer cell line with a hyperactivated PI3K pathway (e.g., U87MG glioblastoma, which is PTEN-null).[12]

  • Cell culture reagents (media, FBS, etc.).

  • Test compounds (Compound X, Pictilisib).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, Mouse anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture and Treatment:

    • Plate U87MG cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the test compound (e.g., 10 nM to 10 µM) or DMSO vehicle for a defined period (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the plate with 100 µL of ice-cold lysis buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein amounts (e.g., 20 µg per lane) and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody for phospho-Akt (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Stripping and Reprobing: To ensure equal protein loading, strip the membrane and re-probe with antibodies for total Akt and β-actin.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-Akt signal to the total Akt signal to determine the dose-dependent inhibition of target phosphorylation.[15]

Stage 3: Selectivity Profiling

A critical aspect of drug development is ensuring that an inhibitor is selective for its intended target(s). Off-target kinase inhibition can lead to unexpected toxicities.[14]

Rationale: Kinase selectivity profiling against a broad panel of kinases provides a comprehensive overview of a compound's specificity. This is crucial for predicting potential side effects and understanding any polypharmacology.[10][16]

Methodology: Kinome-wide Selectivity Screening

  • Service: This is typically performed as a fee-for-service by specialized companies (e.g., Reaction Biology, Eurofins DiscoverX).

  • Principle: The test compound is screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases (e.g., >400 kinases). The percent inhibition for each kinase is measured.

  • Data Interpretation: The results are often visualized as a "tree-spot" diagram or a selectivity score. Hits (significant inhibition) are identified. Any potent off-target activity must be followed up with full IC50 determination to understand the potential clinical implications.[17]

Conclusion and Future Outlook

This guide outlines a robust, multi-stage process for the validation of morpholine-2,3-dione derivatives as kinase inhibitors. By following this workflow, researchers can confidently:

  • Determine the direct biochemical potency of their compounds.

  • Confirm on-target activity in a relevant cellular context.

  • Assess the functional consequences of target inhibition.

  • Understand the selectivity profile across the human kinome.

The hypothetical data for "Compound X" suggests it is a promising lead, with nanomolar potency against both PI3K and mTOR. While less potent than the clinical candidate Pictilisib, its dual-inhibitor profile could offer therapeutic advantages. The subsequent steps of this validation process—cellular assays and selectivity profiling—would be crucial in determining its potential for further development as a therapeutic agent.

References

  • PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity. PubMed. Available from: [Link]

  • PF-04691502, a Potent and Selective Oral Inhibitor of PI3K and mTOR Kinases with Antitumor Activity. AACR Journals. Available from: [Link]

  • PF-04691502, a Potent and Selective Oral Inhibitor of PI3K and mTOR Kinases with Antitumor Activity. AACR Journals. Available from: [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Available from: [Link]

  • The PI3K/mTOR inhibitor PF-04691502 induces apoptosis and inhibits microenvironmental signaling in CLL and the Eµ-TCL1 mouse model. ASH Publications. Available from: [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PMC. Available from: [Link]

  • PF-04691502, a PI3K/mTOR Dual Inhibitor, Ameliorates AD-like Pathology in a Mouse Model of AD. MDPI. Available from: [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. SpringerLink. Available from: [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. SpringerLink. Available from: [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. SpringerLink. Available from: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available from: [Link]

  • ADP-Glo™ Kinase Assay Protocol. Promega. Available from: [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Available from: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. Available from: [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC. Available from: [Link]

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Pictilisib (GDC-0941) | ≥99%(HPLC) | Selleck | PI3K 阻害剤. Selleck. Available from: [Link]

  • First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PMC. Available from: [Link]

  • 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. PMC. Available from: [Link]

  • Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors What Is Expected?. Journal of Medicinal Chemistry. Available from: [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. Available from: [Link]

  • Pharmacological profile of morpholine and its derivatives Several.... ResearchGate. Available from: [Link]

  • Experimental validation. Bio-protocol. Available from: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. Available from: [Link]

  • Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. AACR Journals. Available from: [Link]

  • Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Semantic Scholar. Available from: [Link]

  • Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. PMC. Available from: [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. Available from: [Link]

  • Western blot analysis of PI3K and Akt in cells treated with LY294002.... ResearchGate. Available from: [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. Available from: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Morpholine-2,3-dione proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like Morpholine-2,3-dione requires more than just a cursory glance at a Safety Data Sheet (SDS). Morpholine-2,3-dione...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like Morpholine-2,3-dione requires more than just a cursory glance at a Safety Data Sheet (SDS). Morpholine-2,3-dione (CAS: 86310-85-2) is a highly versatile intermediate utilized in the synthesis of complex pharmaceuticals, such as tyroscherin derivatives[1], and as a crosslinking agent in advanced polymer science[2].

However, its structural stability and reactive functional groups demand precise operational and disposal protocols. This guide provides a comprehensive, causality-driven framework for the safe handling, experimental integration, and end-to-end disposal of Morpholine-2,3-dione.

Physicochemical & Hazard Profiling

Before integrating Morpholine-2,3-dione into your workflow, it is critical to understand its physicochemical properties. The compound's heterocyclic ring contains both an electron-rich nitrogen and oxygen, making it susceptible to specific chemical interactions.

Table 1: Morpholine-2,3-dione Chemical and Hazard Summary

Property / ParameterData / SpecificationCausality / Operational Impact
Chemical Name Morpholine-2,3-dioneCore heterocyclic scaffold used in drug discovery and crosslinking.
CAS Number 86310-85-2[3]Unique identifier for inventory and waste manifesting.
Molecular Formula C4H5NO3[3]Low molecular weight; generates NOx gases upon thermal decomposition.
Hazard Classification H302, H315, H319[4]Harmful if swallowed; causes skin/eye irritation. Mandates strict PPE.
Reactivity Profile Reactive with Grignard reagents[5]Chemoselective at the C-2 position; requires anhydrous handling conditions.
Incompatibilities Strong Oxidizing AgentsN-oxidation can lead to exothermic reactions in waste streams.

Operational Workflow & Safety Protocols

When utilizing Morpholine-2,3-dione in synthetic pathways—such as palladium-catalyzed carbonylations or Grignard reactions[5]—standardizing your handling protocol is the first line of defense against contamination and exposure.

Step-by-Step Handling Methodology:

  • Environmental Controls: Always handle the neat powder inside a Class II Type A2 biological safety cabinet or a certified chemical fume hood. Causality: The fine powder can easily become aerosolized. Local exhaust ventilation prevents inhalation of irritant particulates.

  • PPE Selection: Don nitrile gloves (double-gloving recommended for prolonged synthesis), a flame-resistant lab coat, and tight-fitting safety goggles. Causality: Morpholine-2,3-dione is a known dermal and ocular irritant (H315, H319)[4]; nitrile provides an adequate permeation barrier against the solid and its common organic solvent suspensions.

  • Weighing and Transfer: Use anti-static spatulas and weigh boats. Causality: Minimizing static discharge prevents the dispersion of the lightweight powder and reduces the risk of igniting airborne dust concentrations.

  • Reaction Quenching: If reacting Morpholine-2,3-dione with Grignard reagents to form 2-hydroxymorpholin-3-ones[5], ensure the reaction is fully quenched with a weak acid (e.g., saturated aqueous NH4Cl) before transferring any effluent to the waste stream. Causality: Unquenched organometallics will react violently with moisture in standard waste carboys.

End-to-End Disposal Procedures

Proper disposal of Morpholine-2,3-dione is critical to prevent environmental accumulation. Because it is a stable heterocyclic compound, it should never be disposed of via aqueous drain systems.

Phase 1: Waste Segregation
  • Solid Waste: Collect all unreacted Morpholine-2,3-dione powder, contaminated weigh boats, spatulas, and PPE in a dedicated, clearly labeled High-Density Polyethylene (HDPE) solid waste container.

  • Liquid Waste (Organic): Solutions containing Morpholine-2,3-dione dissolved in organic solvents (e.g., methanol, ethyl acetate, or acetonitrile) must be collected in a designated "Non-Halogenated Flammable Liquid" carboy. Crucial Exception: If your synthesis involved halogenated solvents (e.g., dichloromethane), the waste must be diverted to a "Halogenated Organic Waste" carboy to comply with EPA/RCRA regulations.

Phase 2: Chemical Incompatibility Check
  • Strict Isolation: Never mix Morpholine-2,3-dione waste with strong oxidizers (e.g., peroxides, nitric acid, permanganates). Causality: The electron-rich nitrogen in the morpholine ring is highly susceptible to rapid N-oxidation. Mixing these in a waste carboy can initiate a thermal runaway reaction, leading to carboy rupture or fire.

Phase 3: Manifesting and Destruction
  • Labeling: Label waste containers with the exact chemical constituents, avoiding abbreviations (e.g., write "Morpholine-2,3-dione", not "MD").

  • Thermal Destruction: The preferred method of disposal is high-temperature incineration (>850°C) at an approved hazardous waste facility. Causality: Incineration ensures the complete thermal cleavage of the robust C-N and C-O bonds within the morpholine ring, converting the compound entirely into CO2, H2O, and NOx. The facility's environmental scrubbers will neutralize the resulting nitrogen oxides.

G Start Morpholine-2,3-dione Waste Generation Solid Solid Waste (Unreacted Powder & PPE) Start->Solid Dry Materials Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Reaction Effluent Oxidizer Incompatibility Check (Segregate from Oxidizers) Solid->Oxidizer Liquid->Oxidizer Incineration High-Temp Incineration (Thermal Destruction) Oxidizer->Incineration Manifested & Transported Scrubbing NOx Gas Scrubbing (Environmental Safety) Incineration->Scrubbing Exhaust Gas

Figure 1: End-to-end segregation and disposal workflow for Morpholine-2,3-dione waste streams.

Spill Mitigation & Immediate Response

In the event of an accidental release, a rapid, systematic response is required to minimize exposure and cross-contamination.

Protocol for Solid Spills:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity to prevent tracking the powder throughout the laboratory.

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with an inert solvent (like isopropanol) or cover it with damp paper towels. Causality: Dry sweeping aerosolizes the fine particles, drastically increasing the risk of inhalation and ocular exposure.

  • Collection: Use a plastic scoop (avoid metal if spark hazards are present nearby) to transfer the dampened material into a compatible hazardous waste container.

  • Decontamination: Wash the spill surface thoroughly with soap and water, followed by an ethanol wipe down, to remove any residual micro-particulates. Dispose of all cleanup materials as solid hazardous waste.

References

  • BLD Pharm. (n.d.). 34037-21-3 | Morpholine-2,5-dione | BLD Pharm (Hazard Classifications).
  • BLD Pharm. (n.d.). 86310-85-2 | Morpholine-2,3-dione | BLD Pharm.
  • Imada, Y., et al. (n.d.). Palladium-Catalyzed Double and Single Carbonylations. Oxford Academic.
  • Chen, R., et al. (2022). Assessment of the Binding of Pseudallecin A to Human Serum Albumin with Multi‐Spectroscopic Analysis, Molecular Docking and Molecular Dynamic Simulation. ResearchGate.
  • Google Patents. (n.d.). EP3391961B1 - Method of obtaining agglomerated superabsorbent polymer particles having a specific size ratio.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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